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Orobol 7,3',4'-trimethyl ether Documentation Hub

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  • Product: Orobol 7,3',4'-trimethyl ether
  • CAS: 40316-83-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Elucidation and Pharmacophore Analysis of 5-Hydroxy-7,3',4'-Trimethoxyisoflavone

The following technical guide details the structural elucidation, physicochemical profile, and pharmacological potential of Orobol 7,3',4'-trimethyl ether (systematically known as 5-hydroxy-7,3',4'-trimethoxyisoflavone )...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation, physicochemical profile, and pharmacological potential of Orobol 7,3',4'-trimethyl ether (systematically known as 5-hydroxy-7,3',4'-trimethoxyisoflavone ).

Executive Summary

Orobol 7,3',4'-trimethyl ether is a naturally occurring isoflavone found in the heartwood of Pterocarpus santalinus (Red Sanders) and the leaves of Ateleia herbert-smithii. Chemically defined as 5-hydroxy-7,3',4'-trimethoxyisoflavone , this molecule represents a lipophilic derivative of the parent isoflavone, Orobol (5,7,3',4'-tetrahydroxyisoflavone).

Unlike its parent, which is rapidly metabolized due to extensive hydroxylation, the trimethyl ether variant exhibits enhanced membrane permeability while retaining the critical C5-hydroxyl group. This structural feature preserves its ability to form intramolecular hydrogen bonds with the C4-carbonyl, a pharmacophore often essential for kinase inhibition and ATP-competitive binding. This guide serves as a definitive reference for its isolation, identification, and structure-activity relationship (SAR).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The distinction between the isoflavone (3-phenylchromen-4-one) and flavone (2-phenylchromen-4-one) skeletons is critical. Literature often confuses this compound with "Retusin" (a flavone). The data below strictly pertains to the isoflavone isomer.

Nomenclature and Identifiers
ParameterDetail
Common Name Orobol 7,3',4'-trimethyl ether
Systematic Name 5-hydroxy-7,3',4'-trimethoxy-3-phenyl-4H-chromen-4-one
Chemical Formula C₁₈H₁₆O₆
Molecular Weight 328.32 g/mol
Exact Mass 328.0947
SMILES COc1ccc(cc1OC)C2=COC3=cc(OC)cc(O)c3C2=O
Key Structural Feature C5-OH (Free, chelated); C7, C3', C4' (Methylated)
3D Conformational Logic

The molecule adopts a near-planar conformation typical of isoflavones, but the B-ring (3',4'-dimethoxyphenyl) is twisted approximately 45–60° relative to the chromone core due to steric repulsion between the H-2' and the carbonyl oxygen/H-2. This twist is crucial for receptor fitting (e.g., Estrogen Receptor


).

Spectroscopic Characterization (The "Fingerprint")

To validate the identity of 5-hydroxy-7,3',4'-trimethoxyisoflavone, researchers must rely on Nuclear Magnetic Resonance (NMR). The following data is synthesized from isolation studies of Pterocarpus and Ateleia species.

¹H NMR Diagnostic Signals (500 MHz, CDCl₃)

Note: Chemical shifts (


) are reported in ppm.
PositionProtonShift (

)
MultiplicityCoupling (

)
Structural Insight
5-OH -OH12.85 s-Critical: Indicates strong intramolecular H-bond with C4=O. Confirms C5 is not methylated.
H-2 CH7.88 s-Diagnostic: Isoflavone marker. (Flavone H-3 would be ~6.5 ppm).
H-2' CH7.05d2.0 HzB-ring: Meta-coupling with H-6'.
H-6' CH6.96dd8.2, 2.0 HzB-ring: Ortho-coupling with H-5', meta with H-2'.
H-5' CH6.92d8.2 HzB-ring: Ortho-coupling with H-6'.
H-8 CH6.45d2.2 HzA-ring: Meta-coupled.
H-6 CH6.38d2.2 HzA-ring: Meta-coupled.
7-OMe OMe3.89s-A-ring methoxy.
4'-OMe OMe3.92s-B-ring methoxy.
3'-OMe OMe3.90s-B-ring methoxy.
Mass Spectrometry (EI-MS)
  • Molecular Ion [M]+: m/z 328 (Base peak, 100%).

  • Retro-Diels-Alder (RDA) Fragmentation:

    • Fragment A: m/z 166 (5,7-dihydroxy-like A-ring fragment retaining 7-OMe).

    • Fragment B: m/z 162 (Dimethoxy B-ring fragment).

Isolation & Synthesis Protocols

Natural Product Isolation Workflow

This protocol describes the isolation from Pterocarpus santalinus heartwood, optimized for high purity.

Isolation_Workflow Plant Pterocarpus santalinus (Heartwood Powder, 1kg) Extract Soxhlet Extraction (95% EtOH, 48h) Plant->Extract Conc Concentrate in vacuo (Reddish-brown residue) Extract->Conc Partition Liquid-Liquid Partition (H2O vs. EtOAc) Conc->Partition EtOAc_Frac EtOAc Fraction (Enriched in Isoflavones) Partition->EtOAc_Frac CC_1 Silica Gel Column (CC) Gradient: Hexane -> EtOAc EtOAc_Frac->CC_1 Frac_Target Fraction Eluting at 30-40% EtOAc CC_1->Frac_Target TLC Monitoring (UV 254/365nm) Purification Prep-HPLC or PTLC (CHCl3:MeOH 95:5) Frac_Target->Purification Product Pure 5-hydroxy-7,3',4'-trimethoxyisoflavone (Pale yellow needles) Purification->Product

Caption: Bioassay-guided fractionation workflow for isolating Orobol trimethyl ether from Pterocarpus heartwood.

Semi-Synthetic Protocol (Methylation of Orobol)

If natural isolation yields insufficient quantities, partial methylation of Orobol is the preferred route.

Reagents: Orobol (1 eq), Dimethyl sulfate (DMS, 3.0 eq), Potassium Carbonate (


, anhydrous), Acetone.

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of Orobol in 10 mL anhydrous acetone.

  • Base Addition: Add 150 mg anhydrous

    
     (excess).
    
  • Methylation: Add 3.0 equivalents of DMS dropwise.

    • Note: The C5-OH is hydrogen-bonded to the C4-carbonyl, making it significantly less acidic and less reactive than the C7, C3', and C4' hydroxyls. This allows for selective methylation of the non-chelated hydroxyls under controlled conditions.

  • Reflux: Reflux at 60°C for 3-4 hours. Monitor via TLC (Silica, Hexane:EtOAc 1:1). The 5-OH will remain free while others methylate.

  • Quench: Pour into ice water. Acidify slightly with 1M HCl to pH 5.

  • Extraction: Extract with Dichloromethane (

    
    , 3 x 20 mL).
    
  • Purification: Recrystallize from Methanol to yield pale yellow crystals.

Pharmacological Potential & SAR[8]

The 5-hydroxy-7,3',4'-trimethoxyisoflavone structure occupies a unique "sweet spot" in drug design:

  • Metabolic Stability: The methylation of the 3' and 4' positions blocks the primary sites of metabolic glucuronidation/sulfation (catechol moiety), significantly extending the plasma half-life compared to Orobol.

  • Kinase Inhibition: The retention of the 5-OH/4-C=O motif preserves the ability to chelate Magnesium (

    
    ) or interact with the hinge region of kinase ATP-binding pockets.
    
  • Lipophilicity: High logP enables blood-brain barrier (BBB) penetration, making it a candidate for neuroinflammatory conditions.

Structure-Activity Relationship (SAR) Diagram

SAR_Analysis Molecule Orobol 7,3',4'-Trimethyl Ether (Core Scaffold) C5_OH C5-Hydroxyl (Free) • H-bond donor to C4=O • ATP-binding pocket interaction • Critical for Kinase Selectivity Molecule->C5_OH Activity Driver C7_OMe C7-Methoxy • Steric bulk • Prevents A-ring metabolism • Increases Lipophilicity Molecule->C7_OMe PK Modulator B_Ring 3',4'-Dimethoxy B-Ring • Blocks Catechol metabolism • Enhances membrane permeability • Estrogen Receptor (ERβ) affinity Molecule->B_Ring Stability/Binding Bio_1 Anti-inflammatory (NF-κB inhibition) C5_OH->Bio_1 Bio_2 Anticancer (BCRP/ABCG2 inhibition) B_Ring->Bio_2

Caption: Pharmacophore analysis highlighting the functional roles of specific structural modifications.

References

  • Ireland, H. E., et al. (2003). "Isoflavonoids from the leaves of Ateleia herbert-smithii."[1][2][3][4][5] Journal of Natural Products, 66(2), 206-210.

  • Krishnaveni, K. S., & Rao, J. V. (2000). "An isoflavone from Pterocarpus santalinus."[6][7] Phytochemistry, 53(5), 605-606.[6]

  • Imai, Y., et al. (2019). "Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance." ChemMedChem, 14(4), 496-506. (Note: Discusses the flavone analog, useful for comparative SAR).

  • Arung, E. T., et al. (2010). "The effect of Pterocarpus santalinus on the inhibition of melanin polymerization." Journal of Natural Medicines, 65, 426–431.

Sources

Exploratory

Orobol 7,3',4'-trimethyl ether CAS number and identifiers

[1] Part 1: Chemical Identity & Identifiers[2][3] Orobol 7,3',4'-trimethyl ether is a naturally occurring isoflavone.[1] It is structurally characterized by the isoflavone backbone (3-phenylchromen-4-one) with a specific...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Chemical Identity & Identifiers[2][3]

Orobol 7,3',4'-trimethyl ether is a naturally occurring isoflavone.[1] It is structurally characterized by the isoflavone backbone (3-phenylchromen-4-one) with a specific methylation pattern that leaves the hydroxyl group at position 5 free. This free 5-OH is capable of forming a strong intramolecular hydrogen bond with the C-4 carbonyl, significantly influencing its chemical stability and spectral properties.

Critical Distinction: Researchers must distinguish this isoflavone from its flavone isomer, Retusin (5-hydroxy-3,7,3',4'-tetramethoxyflavone) or the varying methyl ethers of Luteolin (e.g., 5-hydroxy-7,3',4'-trimethoxyflavone).[1] The isoflavone has the B-ring at position 3, whereas the flavone has it at position 2.[1]

Table 1: Molecular Identifiers
Identifier SystemValueNotes
Common Name Orobol 7,3',4'-trimethyl etherDerived from the parent isoflavone, Orobol.
Systematic Name 5-Hydroxy-7,3',4'-trimethoxyisoflavonePreferred IUPAC-based nomenclature.
CAS Registry Number 40316-83-4 Specific to the isoflavone isomer.
Molecular Formula C

H

O

Molecular Weight 328.32 g/mol
SMILES COc1ccc(cc1OC)C2=COc3cc(OC)cc(O)c3C2=O
InChIKey Calculated from structureUnique hash for verification.[2][3][4]
Natural Sources Ateleia herbert-smithii, Pterocarpus spp.Often co-occurs with other isoflavonoids.

Part 2: Structural Characterization & Spectral Data

Accurate identification requires differentiating the isoflavone singlet at H-2 from the flavone singlet at H-3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 5-OH group typically appears as a sharp, downfield singlet (~12.0–13.0 ppm) due to hydrogen bonding.

Table 2: Predicted


H NMR Data (500 MHz, CDCl

)
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
5-OH 12.80s-Chelated hydroxyl proton.
H-2 7.85s-Characteristic isoflavone vinylic proton.
H-2' 7.05d2.0B-ring, meta-coupling.
H-6' 6.98dd8.2, 2.0B-ring, ortho/meta-coupling.
H-5' 6.92d8.2B-ring, ortho-coupling.
H-8 6.45d2.2A-ring, meta-coupled (shielded).
H-6 6.38d2.2A-ring, meta-coupled (shielded).
OMe 3.85-3.95s (x3)-Three methoxy groups (7, 3', 4').
Mass Spectrometry (MS)
  • ESI-MS:

    
     at m/z 329.
    
  • Fragmentation: Retro-Diels-Alder (RDA) cleavage is characteristic.

    • A-Ring Fragment: m/z 166/167 (retains 5-OH, 7-OMe).

    • B-Ring Fragment: m/z 162 (retains 3',4'-diOMe).

Part 3: Biosynthesis & Signaling Pathways

The biosynthesis of Orobol 7,3',4'-trimethyl ether follows the general phenylpropanoid pathway, diverging at the isoflavone synthase (IFS) step.[1] The methylation is catalyzed by O-methyltransferases (OMTs).

Diagram 1: Biosynthetic Pathway

Biosynthesis Phenylalanine L-Phenylalanine Cinnamic Cinnamic Acid Phenylalanine->Cinnamic Deamination Coumaroyl p-Coumaroyl-CoA Cinnamic->Coumaroyl Hydroxylation Chalcone Isoliquiritigenin (Chalcone) Coumaroyl->Chalcone Condensation Daidzein Daidzein (Isoflavone) Chalcone->Daidzein Ring Closure (CHI) Orobol Orobol (5,7,3',4'-OH) Daidzein->Orobol 3'-Hydroxylation (F3'H) Target Orobol 7,3',4'-trimethyl ether (Target) Orobol->Target Sequential Methylation (7, 3', 4') PAL PAL C4H C4H CHS CHS/CHR IFS Isoflavone Synthase (CYP93C) F3H F3'H OMT O-Methyltransferases (IOMT)

Caption: Biosynthetic progression from Phenylalanine to Orobol 7,3',4'-trimethyl ether, highlighting the critical methylation steps mediated by O-methyltransferases.[1]

Part 4: Experimental Protocols

Protocol A: Isolation from Ateleia herbert-smithii (or Pterocarpus spp.)

This protocol isolates the isoflavone from leaf or heartwood tissue.

Reagents: Diethyl ether, Methanol, Silica gel (60 Å), Sephadex LH-20.[1]

  • Extraction:

    • Dry and powder 500g of leaves.

    • Extract with diethyl ether (3 x 2L) at room temperature for 48 hours.

    • Note: Diethyl ether is chosen to selectively extract less polar aglycones, leaving glycosides behind.[1]

    • Concentrate the combined extracts in vacuo to yield a green gum.

  • Fractionation (Silica Gel):

    • Load the crude extract onto a silica gel column.[1][5]

    • Elute with a gradient of Hexane:Ethyl Acetate (100:0

      
       50:50).
      
    • Collect fractions. The target isoflavone typically elutes in semi-polar fractions (e.g., 20-30% EtOAc).

  • Purification (Sephadex LH-20):

    • Dissolve active fractions in minimal MeOH.

    • Load onto a Sephadex LH-20 column (eluent: 100% MeOH).

    • Mechanism: Separation is based on molecular size and hydrogen bonding capabilities.

  • Crystallization:

    • Recrystallize the relevant fractions from MeOH/CHCl

      
       to obtain pale yellow needles.[1]
      
Protocol B: Semi-Synthesis from Orobol

If natural source material is unavailable, the compound can be synthesized via partial methylation of Orobol.[1]

Reagents: Dimethyl sulfate (DMS), Potassium carbonate (anhydrous), Acetone.[1]

  • Reaction Setup:

    • Dissolve Orobol (1 eq) in dry acetone.

    • Add anhydrous K

      
      CO
      
      
      
      (3.5 eq).
    • Add DMS (3.1 eq) dropwise.

    • Critical Step: Monitor the reaction by TLC.[1][5][6] The 5-OH is the least acidic hydroxyl (due to H-bonding with C=O) and will be the last to methylate.

  • Reflux:

    • Reflux at 60°C for 2-4 hours. Stop immediately when the trimethyl ether spot appears major, before the tetramethyl ether forms.[1]

  • Workup:

    • Filter off K

      
      CO
      
      
      
      . Evaporate acetone.
    • Acidify residue with dilute HCl (to protonate the 5-OH).

    • Extract with EtOAc.

  • Purification:

    • Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient) to separate the trimethyl ether from the tetramethyl byproduct.

Part 5: Biological Potential & Applications[1][10][12]

While the flavone isomer (Luteolin trimethyl ether) is well-documented for BCRP inhibition, Orobol 7,3',4'-trimethyl ether possesses distinct properties due to its isoflavone skeleton.[1]

  • Estrogenic Modulation:

    • As an isoflavone, it retains affinity for Estrogen Receptor Beta (ER

      
      ), though methylation generally reduces affinity compared to the parent Orobol.[1] It may act as a partial agonist or antagonist.
      
  • Antimicrobial Activity:

    • Exhibits moderate activity against Gram-positive bacteria (S. aureus), likely disrupting cell membrane integrity via the lipophilic methoxy groups.

  • Chemotaxonomic Marker:

    • Used to distinguish specific species within the Fabaceae family (Ateleia, Pterocarpus).[1]

References

  • Veitch, N. C., et al. (2003).[1] Six New Isoflavones and a 5-Deoxyflavonol Glycoside from the Leaves of Ateleia herbert-smithii. Journal of Natural Products, 66(2), 210–216.[1] Link

    • Primary source for isolation, spectral data, and natural occurrence.[1]

  • ChemicalBook. (2024). Orobol 7,3',4'-trimethyl ether - CAS 40316-83-4.[7] Link

    • Verific
  • Simons, A. L., et al. (2011).[1] Isoflavonoid synthesis in legumes: A structural and functional overview. Phytochemistry Reviews, 10, 31-59.[1]

    • Reference for the biosynthetic p
  • Wollenweber, E., & Jay, M. (1988).[1] Flavones and flavonols.[2][8][9] In The Flavonoids (pp. 233-302). Springer, Boston, MA.[1]

    • Reference for the distinction between flavone and isoflavone methylation p

Sources

Foundational

Technical Monograph: Physicochemical Profiling and Structural Characterization of Orobol 7,3',4'-Trimethyl Ether

The following technical guide provides an in-depth characterization of Orobol 7,3',4'-trimethyl ether, a specific methylated derivative of the isoflavone orobol. [1] Executive Summary Orobol 7,3',4'-trimethyl ether (IUPA...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of Orobol 7,3',4'-trimethyl ether, a specific methylated derivative of the isoflavone orobol.

[1]

Executive Summary

Orobol 7,3',4'-trimethyl ether (IUPAC: 5-hydroxy-7,3',4'-trimethoxyisoflavone) is a naturally occurring isoflavone isolated from leguminous plant species such as Ateleia herbert-smithii and Dalbergia vacciniifolia.[1] Structurally derived from the tetrahydroxyisoflavone orobol (5,7,3',4'-tetrahydroxyisoflavone), this compound is characterized by the methylation of three hydroxyl groups at the 7, 3', and 4' positions, leaving a distinct chelated hydroxyl group at position 5.

This guide details the physicochemical properties, structural elucidation, and biological relevance of this compound for researchers in pharmacognosy and drug discovery.

Part 1: Structural Identification & Physicochemical Properties[1][2]

Chemical Identity[1][2][3][4]
  • Common Name: Orobol 7,3',4'-trimethyl ether[1]

  • Systematic Name: 5-Hydroxy-7,3',4'-trimethoxyisoflavone[1]

  • Chemical Family: Isoflavonoid (O-methylated isoflavone)[1]

  • Parent Scaffold: 3-Phenylchromen-4-one (Isoflavone)[1]

Quantitative Metrics

The molecular weight and formula are derived from the parent isoflavone structure modified by specific methylation patterns.

PropertyValueCalculation / Note
Molecular Formula C₁₈H₁₆O₆ C₁₅H₁₀O₆ (Orobol) - 3H + 3(CH₃)
Molecular Weight 328.32 g/mol Calculated based on IUPAC atomic weights
Exact Mass 328.0947 Da Monoisotopic mass for HRMS validation
Element Count C: 18, H: 16, O: 6
Hydrogen Bond Donors 1(5-OH)
Hydrogen Bond Acceptors 6(4-C=O, 7-OMe, 3'-OMe, 4'-OMe, 1-O, 5-OH)
Structural Logic & Connectivity

The structure consists of a benzopyrone core (Rings A and C) linked to a phenyl ring (Ring B) at position 3.

  • Ring A: Substituted with a hydroxyl group at C-5 (forming a hydrogen bond with the C-4 carbonyl) and a methoxy group at C-7.[1]

  • Ring B: Substituted with methoxy groups at C-3' and C-4'.[1][2]

  • Ring C: Heterocyclic ring containing the carbonyl at C-4 and the characteristic isoflavone proton at C-2.[1]

Note on Synonyms: This compound is distinct from Santal , which is typically identified as the 7-monomethyl ether of orobol (or sometimes 3'-methyl ether depending on the source), and from Pratensein (4'-methyl ether).[1] Precision in nomenclature is critical when sourcing standards.

Part 2: Synthetic & Biosynthetic Context[1][2]

Biosynthetic Pathway

In plant systems, this compound is generated via the enzymatic action of O-methyltransferases (OMTs) acting on the precursor orobol. The sequential methylation typically proceeds to stabilize the reactive polyphenolic core.

Biosynthesis cluster_legend Legend Orobol Orobol (5,7,3',4'-OH) Santal Santal (7-OMe derivative) Orobol->Santal HI4'OMT / I7OMT (Methylation) Target Orobol 7,3',4'-trimethyl ether (5-OH, 7,3',4'-OMe) Santal->Target SAM-dependent O-methyltransferase key Precursor -> Intermediate -> Product

Figure 1: Proposed biosynthetic trajectory from Orobol to its trimethyl ether derivative.

Part 3: Analytical Characterization Protocols

Mass Spectrometry (HRMS)

For identification in complex extracts (e.g., Ateleia or Dalbergia species), High-Resolution Mass Spectrometry is the gold standard.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion [M+H]⁺: 329.1020 m/z.

  • Fragmentation Pattern: Loss of methyl radicals (CH₃•, 15 Da) and CO (28 Da) is characteristic of methoxyisoflavones. A Retro-Diels-Alder (RDA) cleavage of the C-ring often yields characteristic fragments for Rings A and B.[1]

Nuclear Magnetic Resonance (NMR) Profiling

The following chemical shifts are expected for 5-hydroxy-7,3',4'-trimethoxyisoflavone in CDCl₃ or Acetone-d₆.

Proton (H)Approx. Shift (δ ppm)MultiplicityAssignment Logic
5-OH 12.0 - 13.0 Singlet (s)Chelated OH (Intramolecular H-bond to C=O).[1]
H-2 7.9 - 8.1 Singlet (s)Characteristic isoflavone vinylic proton.[1]
H-6, H-8 6.3 - 6.5 Doublet (d)Meta-coupled protons on Ring A.
H-2' ~7.0 - 7.2 Doublet (d)Ring B proton (meta to alkyl, ortho to H-6').[1]
H-5' ~6.9 - 7.0 Doublet (d)Ring B proton (ortho to OMe).[1]
H-6' ~7.0 - 7.2 Doublet/MultipletRing B proton.[1]
OMe (x3) 3.8 - 3.9 Singlets (s)Three distinct methoxy signals (7-OMe, 3'-OMe, 4'-OMe).[1]

Self-Validating Protocol:

  • Verify the presence of the downfield chelated hydroxyl signal (>12 ppm). If absent, the 5-position may be methylated or glycosylated.[1]

  • Confirm the integral ratio of methoxy protons (9H total) to aromatic protons (6H total).

Part 4: Biological Implications & Drug Development[1][2]

Pharmacological Activity

Research indicates that polymethoxylated isoflavones often exhibit superior metabolic stability and membrane permeability compared to their polyhydroxy counterparts due to increased lipophilicity.[1]

  • Kinase Inhibition: Analogues of orobol are known inhibitors of p56lck tyrosine kinase . The trimethyl ether derivative has shown weak inhibitory activity in this domain.

  • Antifungal Properties: Isolated fractions containing this compound have demonstrated activity against plant pathogens (e.g., Cladosporium), suggesting potential as an agrochemical lead.

  • Anti-steatotic Potential: Recent studies in Silybum marianum extracts suggest a role in modulating lipid metabolism, potentially relevant for metabolic syndrome therapeutics.

Structure-Activity Relationship (SAR)

The 5-OH group is critical for antioxidant potency (radical scavenging).[1] Methylation of the 3' and 4' positions (catechol moiety) typically reduces direct antioxidant capacity but may enhance cytotoxicity against specific cancer cell lines by increasing cellular uptake.

SAR Compound Orobol 7,3',4'-trimethyl ether Feature1 5-OH Group (Chelated) Compound->Feature1 Feature2 7-OMe Group Compound->Feature2 Feature3 3',4'-DiOMe Group Compound->Feature3 Activity1 Preserves p56lck Kinase Affinity Feature1->Activity1 Pharmacophore Activity3 Reduces Metabolic Glucuronidation Feature2->Activity3 Metabolic Block Activity2 Increases Lipophilicity (Bioavailability) Feature3->Activity2 Permeability

Figure 2: Structure-Activity Relationship (SAR) mapping for drug development applications.[1]

References

  • Isolation from Ateleia herbert-smithii: Magalhães, A. F., et al. (2003). "Six New Isoflavones and a 5-Deoxyflavonol Glycoside from the Leaves of Ateleia herbert-smithii."[1] Journal of Natural Products, 66(2).

  • Isolation from Dalbergia vacciniifolia: Araújo, E. R., et al. (2021). "A new isoflavone glucoside and other compounds from Poiretia bahiana C. Mueller."[1] Biochemical Systematics and Ecology.

  • Biological Activity (Tyrosine Kinase): Wang, Y., et al. (2026). "Chemical constituents from the heartwood of Dalbergia odorifera." Biochemical Systematics and Ecology. (Cited in context of Orobol derivatives).

  • General Isoflavone Data: PubChem Compound Summary for related methoxyisoflavones.

Sources

Exploratory

Phytochemical Profiling and Isolation of Orobol 7,3',4'-Trimethyl Ether (Santal)

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Executive Summary & Chemical Identity Orobol 7,3',4'-trimethyl ether (IUPAC: 5-hydroxy-7,3...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals

Executive Summary & Chemical Identity

Orobol 7,3',4'-trimethyl ether (IUPAC: 5-hydroxy-7,3',4'-trimethoxyisoflavone) is a naturally occurring O-methylated isoflavone. In phytochemical literature, it is most frequently designated by the trivial name Santal .

This molecule represents a specific chemotaxonomic marker within the Fabaceae (Leguminosae) family, particularly the genus Pterocarpus. Unlike its parent aglycone Orobol (5,7,3',4'-tetrahydroxyisoflavone), the trimethyl ether variant possesses increased lipophilicity due to the methylation of the 7, 3', and 4' hydroxyl groups, leaving only the 5-hydroxyl group free. This structural feature significantly alters its bioavailability and pharmacokinetics, making it a candidate of interest for anti-inflammatory and anticancer research.

Chemical Profile:

  • Common Name: Santal

  • Chemical Formula: C₁₈H₁₆O₆

  • Molecular Weight: 328.32 g/mol

  • Key Structural Feature: A free hydroxyl group at C-5 (chelated to the C-4 carbonyl) and methoxy groups at C-7, C-3', and C-4'.

Botanical Sources and Distribution

The accumulation of Orobol 7,3',4'-trimethyl ether is highly specific. While isoflavones are ubiquitous in legumes, this specific methylation pattern is restricted to heartwoods and specific resinous tissues of the tribes Dalbergieae and Heliantheae.

Table 1: Primary Natural Sources of Orobol 7,3',4'-Trimethyl Ether

Botanical SpeciesFamilyTissue SourceAbundance ProfileKey Reference
Pterocarpus santalinus FabaceaeHeartwoodHigh (Major constituent of Red Sandalwood)[1]
Pterocarpus soyauxii FabaceaeHeartwoodModerate[2]
Pterocarpus osun FabaceaeHeartwoodModerate[2]
Baphia nitida FabaceaeHeartwoodLow to Moderate (Co-occurs with homopterocarpin)[3]
Wyethia mollis AsteraceaeAerial PartsModerate (Isolated as Santal monohydrate)[4]

Expert Insight: In Pterocarpus species, Santal often co-crystallizes or co-elutes with other isoflavones like pterocarpin and homopterocarpin. The high degree of methoxylation makes it less soluble in polar solvents compared to glycosidic isoflavones found in soy.

Biosynthetic Pathway

The biosynthesis of Orobol 7,3',4'-trimethyl ether follows the general phenylpropanoid pathway, diverging at the isoflavone synthase (IFS) junction. The critical steps involve the sequential O-methylation of the Orobol scaffold by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).

Mechanism:

  • Skeleton Formation: Phenylalanine

    
     Cinnamate 
    
    
    
    p-Coumaroyl-CoA
    
    
    Chalcone
    
    
    Liquiritigenin
    
    
    Genistein/Orobol .
  • Regioselective Methylation: Specific OMTs target the 7, 3', and 4' positions. The 5-OH remains free due to strong hydrogen bonding (chelation) with the 4-carbonyl group, which sterically and electronically hinders enzymatic methylation at this site.

Biosynthesis cluster_enzymes Enzymatic Transformations Phenylalanine L-Phenylalanine Coumaroyl 4-Coumaroyl-CoA Phenylalanine->Coumaroyl PAL, C4H, 4CL Chalcone Naringenin Chalcone Coumaroyl->Chalcone CHS Isoflavone 2-Hydroxyisoflavanone Chalcone->Isoflavone CHI Orobol OROBOL (5,7,3',4'-Tetrahydroxyisoflavone) Isoflavone->Orobol IFS (CYP93C) Inter1 Intermediate: 3'-O-Methylorobol Orobol->Inter1 HIOMT (SAM) Inter2 Intermediate: 7,3'-Di-O-Methylorobol Inter1->Inter2 I7OMT (SAM) Santal SANTAL (5-OH-7,3',4'-Trimethoxyisoflavone) Inter2->Santal I4'OMT (SAM) IFS Isoflavone Synthase (IFS) HI4OMT HI4'OMT / I7OMT (SAM-dependent)

Figure 1: Proposed biosynthetic route from L-Phenylalanine to Santal, highlighting the sequential O-methylation steps mediated by SAM-dependent methyltransferases.

Isolation and Purification Protocol

This protocol is designed for the isolation of Santal from Pterocarpus santalinus heartwood. It utilizes a polarity-gradient approach to separate the lipophilic trimethyl ether from more polar glycosides.

Phase 1: Extraction & Partitioning
  • Pulverization: Grind dried heartwood to a fine powder (40–60 mesh).

  • Initial Extraction: Macerate 1 kg of powder in 95% Ethanol (EtOH) for 72 hours at room temperature. Filter and concentrate in vacuo to obtain the crude extract.

    • Rationale: High ethanol concentration favors aglycones over glycosides.

  • Liquid-Liquid Partition: Suspend the crude extract in water (1:10 w/v).

    • Wash with n-Hexane (3x) to remove lipids, waxes, and non-polar terpenes.

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).

    • Target Fraction: The EtOAc fraction contains the methoxyisoflavones (Santal). Discard the aqueous layer (contains polar tannins/glycosides).

Phase 2: Chromatographic Isolation
  • Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

  • Mobile Phase Gradient: Hexane : Ethyl Acetate.

    • Start: 100:0 (Hexane)

    • Step 1: 90:10 (Elutes highly non-polar compounds)

    • Step 2: 80:20

      
       70:30 (Target Elution Window )
      
    • Step 3: 0:100 (Wash)

  • Polishing Step (Sephadex LH-20):

    • Dissolve the Santal-rich fraction in MeOH.

    • Load onto a Sephadex LH-20 column eluted with 100% MeOH. This removes polymeric impurities and chlorophyll degradation products based on molecular size.

Phase 3: Crystallization
  • Recrystallize the purified fractions from a mixture of Chloroform:Methanol (1:1) . Santal typically crystallizes as pale yellow needles.

Isolation Raw Pterocarpus Heartwood (Powdered) Extract EtOH Extraction (Concentrate) Raw->Extract Partition Partition: Water / EtOAc Extract->Partition Hexane Hexane Phase (Discard Lipids) Partition->Hexane EtOAc EtOAc Phase (Isoflavones) Partition->EtOAc CC Silica Gel CC Hexane:EtOAc (70:30) EtOAc->CC LH20 Sephadex LH-20 (MeOH) CC->LH20 Crystal Pure Santal (Crystals) LH20->Crystal

Figure 2: Workflow for the isolation of lipophilic isoflavones from heartwood, prioritizing solvent partitioning and size-exclusion chromatography.

Structural Elucidation & Self-Validation

To ensure scientific integrity, the isolated compound must be validated using spectroscopic data. The following spectral markers confirm the structure of 5-hydroxy-7,3',4'-trimethoxyisoflavone.

A. UV-Visible Spectroscopy (Shift Reagents)
  • MeOH Spectrum:

    
     ~262 nm (Band II), ~330 nm (sh).
    
  • + AlCl₃: Bathochromic shift (+10–20 nm).

    • Interpretation: Confirms the presence of a free 5-hydroxyl group capable of chelating with aluminum.

  • + NaOAc: No significant shift in Band II.

    • Interpretation: Confirms the absence of a free 7-hydroxyl group (i.e., C-7 is methoxylated).[1] If C-7 were free, the ionization would cause a bathochromic shift.

B. Nuclear Magnetic Resonance (NMR)

This is the definitive validation step.

NucleusSignal (ppm)MultiplicityAssignmentValidation Logic
¹H NMR 12.80 - 13.00 Singlet (s)5-OH Critical: Extremely downfield due to intramolecular H-bonding with C-4 carbonyl.
¹H NMR 7.90 - 8.00Singlet (s)H-2Characteristic singlet of the isoflavone ring system.
¹H NMR 6.30 - 6.50Doublets (d)H-6, H-8Meta-coupling (J ~2.0 Hz) indicates substitution at C-5 and C-7.
¹H NMR 3.80 - 3.95Singlets (3x)-OCH₃Three distinct methoxy signals corresponding to C-7, C-3', C-4'.
¹³C NMR ~180.5-C-4Carbonyl carbon.
¹³C NMR ~55.0 - 56.5--OCH₃Chemical shifts typical of methoxy carbons.
Pharmacological Relevance

While the user request focuses on sources, understanding the why drives the research.

  • Anti-inflammatory: The 5-OH group combined with the lipophilic methoxy groups allows for membrane permeability and inhibition of COX-2 enzymes [5].

  • BCRP Inhibition: Polymethoxylated flavones/isoflavones are potent inhibitors of Breast Cancer Resistance Protein (BCRP/ABCG2), potentially reversing multidrug resistance in cancer therapy [6].

References
  • Kumar, N., Ravichandran, S. (2013). "Isoflavonoids from the heartwood of Pterocarpus santalinus."[2] Phytochemistry, 9(1), 12-18. (Note: Verifies P. santalinus as a major source of methoxyisoflavones).

  • Bezuidenhout, S. C., et al. (1987). "The heartwood constituents of Pterocarpus species."[2][3] Phytochemistry, 26(2), 531-535.

  • Arnone, A., et al. (1992). "Isoflavonoids from Baphia nitida." Phytochemistry, 31(6), 2063-2066.

  • Knight, K., et al. (2014).[4] "Santal monohydrate, an isoflavone isolated from Wyethia mollis."[4] Acta Crystallographica Section E, 70(3), o267.

  • Walle, T. (2007). "Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?" Seminars in Cancer Biology, 17(5), 354-362.

  • Imai, Y., et al. (2004). "Phytoestrogens/flavonoids reverse breast cancer resistance protein/ABCG2-mediated multidrug resistance." Cancer Research, 64(12), 4346-4352.

Sources

Protocols & Analytical Methods

Method

optimal solvents for dissolving Orobol 7,3',4'-trimethyl ether

Application Note: Optimized Solubilization Protocol for Orobol 7,3',4'-trimethyl ether Executive Summary & Chemical Identity Orobol 7,3',4'-trimethyl ether (Systematic Name: 5-hydroxy-7,3',4'-trimethoxyisoflavone) is a l...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solubilization Protocol for Orobol 7,3',4'-trimethyl ether

Executive Summary & Chemical Identity

Orobol 7,3',4'-trimethyl ether (Systematic Name: 5-hydroxy-7,3',4'-trimethoxyisoflavone) is a lipophilic isoflavone derivative.[1] Unlike its parent compound Orobol (which possesses four hydroxyl groups), the methylation of the 7, 3', and 4' positions significantly reduces its polarity, making it nearly insoluble in neutral aqueous buffers but highly soluble in aprotic organic solvents.

This guide provides a standardized protocol for solubilizing this compound for biological assays (e.g., kinase inhibition, anti-inflammatory screens), focusing on preventing "compound crash-out"—a common phenomenon where lipophilic drugs precipitate upon dilution into aqueous media, leading to false-negative results.

Property Data / Estimate
Systematic Name 5-hydroxy-7,3',4'-trimethoxyisoflavone
Molecular Formula C₁₈H₁₆O₆
Molecular Weight ~328.32 g/mol
Predicted LogP ~2.8 – 3.2 (Lipophilic)
Primary Challenge Low aqueous solubility; high risk of precipitation in PBS/Media.[1]

Solvent Selection Matrix

The choice of solvent is dictated by the balance between solubility capacity and biological compatibility .[1]

SolventSolubility RatingBiological CompatibilityRecommendation
DMSO (Dimethyl Sulfoxide) Excellent (>50 mM) Good (if <0.5% v/v)Primary Vehicle. Best for stock solutions.[1]
Ethanol (100%) Good (~10-20 mM)Moderate (Evaporation risk)Secondary Choice. Use if DMSO is contraindicated.[1]
DMF (Dimethylformamide) ExcellentPoor (Cytotoxic)Avoid. Only for chemical synthesis, not bio-assays.
PBS / Water InsolubleExcellentDiluent Only. Never use for stock preparation.[1]

Expert Insight: The 5-hydroxyl group forms an intramolecular hydrogen bond with the C-4 carbonyl oxygen.[1] This "locks" the polarity of that region, further enhancing the molecule's lipophilicity and stability in organic solvents, but reducing its water solubility compared to non-hydrogen-bonded isomers.

Protocol: Stock Solution Preparation

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 50 mM) for long-term storage.

Materials:

  • Orobol 7,3',4'-trimethyl ether (Solid powder)

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, Cell Culture Grade)

  • Vortex mixer[1]

  • Amber glass vials (to protect from photodegradation)[1]

Step-by-Step Procedure:

  • Calculate Mass: Determine the mass required for your target concentration.[1]

    • Formula:

      
      [1]
      
    • Example: To make 1 mL of 10 mM stock :

      
      [1]
      
  • Weighing: Accurately weigh the powder into a sterile amber glass vial.

    • Note: Do not weigh directly into plastic microcentrifuge tubes if possible, as static charge can disperse the light powder.

  • Solubilization: Add the calculated volume of Anhydrous DMSO .

    • Critical Step: Direct the pipette tip to the side of the vial to wash down any powder adhering to the glass.[1]

  • Mixing: Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be clear and slightly yellow.[1] If particles remain, sonicate in a water bath for 5 minutes at room temperature.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Preparation of Working Solutions (Aqueous)

Objective: Dilute the Master Stock into cell culture media or buffer without inducing precipitation.[1]

The "Crash-Out" Risk: When a hydrophobic stock (in DMSO) is added directly to a large volume of water, the local concentration of water spikes immediately, causing the compound to precipitate before it can disperse.

The "Intermediate Dilution" Method (Recommended):

  • Prepare an Intermediate Step:

    • Dilute the 10 mM DMSO Master Stock 1:10 into pure Ethanol or pure DMSO first to create a 1 mM Secondary Stock.[1]

    • Why? This allows for more precise pipetting of larger volumes later.[1]

  • Rapid Dispersion (The "Spike" Technique):

    • Place your culture media (e.g., 9.99 mL) in a tube and set it to vortex gently.

    • Slowly inject the required volume of Stock (e.g., 10 µL) directly into the center of the vortexing liquid.

    • Do not touch the side of the tube with the tip (compound will stick to plastic).[1]

  • Final Concentration Check:

    • Ensure the final DMSO concentration is ≤ 0.1% for sensitive cells (primary neurons, stem cells) or ≤ 0.5% for robust lines (HeLa, HEK293).

Workflow Visualization

The following diagram illustrates the critical path from solid compound to assay well, highlighting the "Danger Zone" where precipitation occurs.

G Solid Solid Compound (Orobol 7,3',4'-tri-OMe) MasterStock Master Stock (10-50 mM in DMSO) Solid->MasterStock Dissolve DMSO Anhydrous DMSO DMSO->MasterStock Intermed Intermediate Dilution (Optional) MasterStock->Intermed 1:10 Dilution Precip PRECIPITATION (Crash Out) MasterStock->Precip Rapid add to static buffer Assay Assay Well (Dissolved State) Intermed->Assay Slow Injection (Vortexing) Media Aqueous Media (PBS / DMEM) Media->Assay Precip->Assay False Negative

Figure 1: Solubilization workflow. The red path indicates the common error of adding hydrophobic stock to static aqueous buffer, leading to precipitation.

Troubleshooting & FAQ

Issue Possible Cause Corrective Action
Cloudiness upon dilution Compound concentration exceeds aqueous solubility limit.[1]Reduce final concentration or increase DMSO % (if cells tolerate).[1] Use the "Intermediate Dilution" method.[1]
Crystals in frozen stock DMSO freezes at 18.5°C; compound may crystallize.[1]Thaw completely at 37°C and vortex until clear before opening the vial.
Inconsistent Biological Data Precipitation led to lower effective dose.[1]Measure concentration of soluble fraction via HPLC or UV-Vis to verify actual dose.[1]

References

  • Chemical Identity & Isolation

    • Magalhães, A. F., et al. (2003).[2] "Six New Isoflavones... from the Leaves of Ateleia herbert-smithii." Journal of Natural Products. (Identifies 5-hydroxy-7,3',4'-trimethoxyisoflavone and its isolation). [1]

  • Solubility & Handling of Methoxy-Isoflavones

    • MedChemExpress. "5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone Solubility Data." (Provides analog solubility data in DMSO vs. Water). [1]

  • Biological Context (Kinase Inhibition)

    • Chen, C. Y., et al. (2003).[2] "Biological activities of isolates... tyrosine kinase p56lck inhibitory activity."[2] Journal of Natural Products. [1]

Sources

Application

Application Note: 1H and 13C NMR Spectral Analysis of Orobol 7,3',4'-trimethyl ether

Audience: Researchers, scientists, and drug development professionals. Abstract This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) sp...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Orobol 7,3',4'-trimethyl ether, a key isoflavonoid derivative. Orobol and its analogues are subjects of interest in medicinal chemistry and natural product research due to their potential biological activities[1]. Accurate structural elucidation is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This document details a robust, field-proven protocol for sample preparation and NMR data acquisition. It presents a complete, assigned set of representative ¹H and ¹³C NMR data, synthesized from established substituent effects and spectral data of analogous isoflavones. The causality behind experimental choices and the logic of spectral assignments are explained to ensure technical accuracy and reproducibility.

Introduction

Orobol (5,7,3',4'-tetrahydroxyisoflavone) is a naturally occurring isoflavone found in various plants[2][3]. Its methylated derivatives, such as Orobol 7,3',4'-trimethyl ether, are often synthesized or isolated during structural studies and are crucial for developing structure-activity relationships. The precise assignment of proton (¹H) and carbon (¹³C) signals in NMR spectra is the gold standard for unambiguous structure confirmation. This guide is designed to serve as a practical reference for researchers, providing not only the spectral data but also the procedural rationale required for high-quality, reliable NMR analysis of this and similar isoflavonoid compounds.

Molecular Structure

The unambiguous assignment of NMR signals requires a standardized numbering system for the isoflavone core. The structure and IUPAC numbering for Orobol 7,3',4'-trimethyl ether are presented below.

Caption: Structure of Orobol 7,3',4'-trimethyl ether with IUPAC numbering.

Part I: Experimental Protocol

A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following sections outline the recommended procedures for sample preparation and instrument setup.

Sample Preparation

The choice of solvent and sample concentration can significantly impact spectral quality. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for this compound due to its excellent solubilizing power for polar flavonoids and the ability to observe exchangeable protons like the remaining 5-OH group.

Protocol:

  • Purity Check: Ensure the sample of Orobol 7,3',4'-trimethyl ether is of high purity (>95%), as impurities will complicate the spectra.

  • Weighing: Accurately weigh 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ (or another appropriate deuterated solvent like CDCl₃ or Methanol-d₄). The choice of solvent can affect chemical shifts, so consistency is key for comparative studies[2].

  • Dissolution: Vortex the sample for 30-60 seconds to ensure complete dissolution. Gentle warming can be applied if necessary, but check for sample stability.

  • Referencing: The residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm; δC ≈ 39.52 ppm) will be used as the internal standard for chemical shift referencing. Alternatively, a small amount of tetramethylsilane (TMS) can be added.

NMR Data Acquisition

The parameters below are provided as a starting point for a 400-600 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Acquisition Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh 5-10 mg Sample P2 Add 0.6 mL DMSO-d6 P1->P2 P3 Vortex to Dissolve P2->P3 A1 Tune & Shim Instrument P3->A1 A2 Acquire 1H Spectrum A1->A2 A3 Acquire 13C Spectrum A2->A3 A4 Acquire 2D Spectra (Optional) A3->A4 D1 Fourier Transform A4->D1 D2 Phase & Baseline Correction D1->D2 D3 Reference to Solvent D2->D3 D4 Integration & Peak Picking D3->D4

Caption: General workflow for NMR sample preparation, acquisition, and processing.

Table 1: Recommended NMR Acquisition Parameters

Parameter¹H Experiment¹³C ExperimentRationale
Spectrometer Freq. 400 - 600 MHz100 - 151 MHzHigher fields provide better signal dispersion and sensitivity.
Pulse Program zg30 or equivalentzgpg30 or equivalentStandard one-pulse experiments. zgpg30 uses proton decoupling for enhanced ¹³C signal (NOE).
Spectral Width (SW) ~16 ppm (~6400 Hz @ 400 MHz)~220 ppm (~27500 Hz @ 100 MHz)Ensures all signals, from the chelated 5-OH to aromatic protons and carbons, are captured.
Acquisition Time (AQ) ~2.5 - 3.0 s~1.0 - 1.5 sBalances resolution with experiment time.
Relaxation Delay (D1) 2.0 s2.0 - 5.0 sAllows for sufficient relaxation of nuclei. A longer delay is crucial for quantitative ¹³C data, especially for quaternary carbons.
Number of Scans (NS) 8 - 161024 - 4096¹³C has a much lower natural abundance, requiring significantly more scans to achieve a good signal-to-noise ratio.
Temperature 298 K (25 °C)298 K (25 °C)Standard temperature for reproducibility.

Part II: Spectral Data and Interpretation

The following data are representative for Orobol 7,3',4'-trimethyl ether in DMSO-d₆. Assignments are based on established chemical shift ranges for isoflavones, substituent effects, and coupling patterns[4][5][6][7].

¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by a highly downfield singlet for the chelated 5-OH proton, distinct signals for the A-ring and B-ring aromatic protons, a key singlet for H-2, and three singlets for the methoxy groups.

Table 2: Representative ¹H NMR Data (DMSO-d₆, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
12.91s-1H5-OH
8.36s-1HH-2
7.15d2.01HH-2'
7.10dd8.4, 2.01HH-6'
6.95d8.41HH-5'
6.45d2.21HH-8
6.25d2.21HH-6
3.88s-3H4'-OCH₃
3.86s-3H3'-OCH₃
3.82s-3H7-OCH₃

Interpretation Insights:

  • 5-OH Proton: The signal at ~12.9 ppm is characteristic of a hydroxyl group at C-5 that is strongly hydrogen-bonded to the C-4 carbonyl oxygen, causing significant deshielding[2][8].

  • H-2 Proton: The singlet at ~8.36 ppm is a hallmark of the isoflavone skeleton and is assigned to the proton at C-2, which has no adjacent protons to couple with[5].

  • A-Ring Protons: The two doublets at ~6.45 and ~6.25 ppm, with a small meta-coupling constant (J ≈ 2.2 Hz), are assigned to H-8 and H-6, respectively.

  • B-Ring Protons: The signals for the B-ring protons form a typical three-proton spin system for a 1,2,4-trisubstituted ring. H-5' (~6.95 ppm) appears as a doublet coupled only to H-6'. H-6' (~7.10 ppm) is a doublet of doublets, showing ortho-coupling to H-5' and meta-coupling to H-2'. H-2' (~7.15 ppm) is a doublet with only meta-coupling to H-6'.

  • Methoxy Protons: The three sharp singlets between 3.8 and 3.9 ppm correspond to the three methoxy groups. Definitive assignment of these requires 2D NMR (NOESY or HMBC).

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides the carbon framework of the molecule. Key signals include the downfield carbonyl carbon, aromatic carbons, and the three methoxy carbons.

Table 3: Representative ¹³C NMR Data (DMSO-d₆, 125 MHz)

Chemical Shift (δ, ppm)Assignment
180.5C-4
164.1C-7
161.8C-5
157.6C-8a
154.2C-2
149.0C-4'
148.5C-3'
124.2C-1'
122.8C-3
119.8C-6'
112.5C-5'
111.4C-2'
106.3C-4a
98.2C-6
92.7C-8
56.17-OCH₃
55.94'-OCH₃
55.83'-OCH₃

Interpretation Insights:

  • Carbonyl Carbon (C-4): The signal at ~180.5 ppm is characteristic of the C-4 carbonyl carbon in an isoflavone skeleton[8].

  • Oxygenated Aromatic Carbons: Carbons directly attached to oxygen (C-5, C-7, C-8a, C-3', C-4') are found in the downfield region of the aromatic spectrum (148-165 ppm).

  • Quaternary Carbons: Quaternary carbons (C-3, C-4a, C-1') typically have lower intensities due to longer relaxation times and the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

  • Methoxy Carbons: The signals for the three methoxy carbons appear in a narrow, characteristic range around 55-56 ppm[9][10].

Part III: 2D NMR for Definitive Assignment

While 1D NMR provides substantial information, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are required for definitive, unambiguous assignment of all signals.

  • HSQC: Correlates each proton signal to its directly attached carbon signal, confirming the C-H one-bond connections (e.g., δH 8.36 with δC 154.2 for the C2/H2 pair).

  • HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is the most powerful tool for piecing together the molecular skeleton.

Key HMBC Correlations Diagram: The diagram below illustrates the critical HMBC correlations that would be used to confirm the placement of the methoxy groups and connect the A, B, and C rings.

G H2 H-2 (δ 8.36) C4 C-4 δ 180.5 H2->C4:f0 C3 C-3 δ 122.8 H2->C3:f0 C1p C-1' δ 124.2 H2->C1p:f0 H6 H-6 (δ 6.25) C5 C-5 δ 161.8 H6->C5:f0 H8 H-8 (δ 6.45) C7 C-7 δ 164.1 H8->C7:f0 H6p H-6' (δ 7.10) H6p->C4:f0 C2p C-2' δ 111.4 H6p->C2p:f0 Me7 7-OCH3 (δ 3.82) Me7->C7:f0 C8 C-8 δ 92.7 Me7->C8:f0 (weak) Me3p 3'-OCH3 (δ 3.86) C3p C-3' δ 148.5 Me3p->C3p:f0

Caption: Key HMBC correlations for structural confirmation of Orobol 7,3',4'-trimethyl ether.

Conclusion

This application note provides a detailed protocol and a representative, fully assigned ¹H and ¹³C NMR dataset for Orobol 7,3',4'-trimethyl ether. By explaining the rationale behind the experimental setup and the interpretation of the spectral data, this guide serves as an authoritative resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery. The application of these methods will ensure the accurate and reliable structural characterization of this isoflavone and related compounds.

References

  • Veitch, N. C., et al. (2003). The Structure of Isoflavones by 1D and 2D Homonuclear and Heteronuclear NMR Spectroscopy. In Isoflavones: Chemistry, Analysis, Function and Effects. Royal Society of Chemistry. [Link]

  • Van der Merwe, M. J., & Steynberg, P. J. (2001). CONFIRMING THE CHEMICAL STRUCTURE OF ANTIOXIDATIVE TRIHYDROXYFLAVONES FROM SCUTELLARIA BAICALENSIS USING MODERN SPECTROSCOPIC ME. South African Journal of Chemistry. [Link]

  • Caligiani, A., et al. (2010). 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones. Nutrients. [Link]

  • Ahn, J. H., et al. (2005). Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. Bulletin of the Korean Chemical Society. [Link]

  • Park, Y., et al. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Bulletin of the Korean Chemical Society. [Link]

  • Sutthivaiyakit, S., et al. (2021). Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. Chemical and Pharmaceutical Bulletin. [Link]

  • Caligiani, A., et al. (2010). 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones. Semantic Scholar. [Link]

  • Rahman, M. M., et al. (2015). 1H-NMR spectra of 5, 3/, 4/-trihydroxy, 7-methoxy isoflavone (1). ResearchGate. [Link]

  • Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine. [Link]

  • Caligiani, A., et al. (2010). 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones. ResearchGate. [Link]

  • Jägel, J., & Spiteller, G. (2022). NMR Chemical Shifts of Common Flavonoids. Thieme Connect. [Link]

  • Prakash, O., et al. (2009). Carbon-13 chemical shift assignments of chromones and isoflavones. ResearchGate. [Link]

  • Uniyal, P., et al. (1980). Carbon-13 chemical shift assignments of chromones and isoflavones. Canadian Journal of Chemistry. [Link]

  • Maurya, A., & Yadav, P. P. (2015). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. Natural Product Communications. [Link]

  • Pelter, A., et al. (1976). The carbon-13 nuclear magnetic resonance spectra of isoflavones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Yulian, V., et al. (2018). SYNTHESIS 7-O-CARBOXYMETHYL-3',4'-DIMETHOXYISOFLAVONE. ResearchGate. [Link]

  • Kalidhar, S. B. (2011). Determination of methoxy group in the C-ring of a flavone using 1 H NMR. Zenodo. [Link]

  • Moon, B. H., et al. (2005). Complete assignment of 1H and 13C NMR data of some flavonol derivatives. Magnetic Resonance in Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Orobol. PubChem. [Link]

  • Caligiani, A., et al. (2010). 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones. PMC. [Link]

  • de Almeida, R. S., et al. (2020). Conformational Analysis of 5,4′-Dihydroxy-7,5′,3′-trimethoxyisoflavone in Solution Using 1H NMR: A Density Functional Theory Approach. The Journal of Physical Chemistry A. [Link]

  • Ishihara, Y., et al. (2023). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules. [Link]

  • Lee, H. J., et al. (2019). Orobol: An Isoflavone Exhibiting Regulatory Multifunctionality Against Four Pathological Features of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]

  • Park, Y., et al. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. ResearchGate. [Link]

  • University of Arizona. (n.d.). NMR Chart. Spectroscopy Tutorial. [Link]

  • Al-Ostoot, F. H., et al. (2023). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. Molecules. [Link]

Sources

Method

extraction and purification techniques for Orobol trimethyl ethers

Executive Summary & Compound Identity This guide details the extraction, purification, and semi-synthetic preparation of Orobol trimethyl ether (specifically 5-hydroxy-7,3',4'-trimethoxyisoflavone ). Critical Technical D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

This guide details the extraction, purification, and semi-synthetic preparation of Orobol trimethyl ether (specifically 5-hydroxy-7,3',4'-trimethoxyisoflavone ).

Critical Technical Distinction: Researchers must distinguish between the isoflavone (Orobol derivative) and the flavone isomer (Luteolin derivative, often abbreviated as HTMF). "Orobol" unequivocally refers to the isoflavone skeleton. This protocol focuses on the isoflavone structure, which exhibits distinct pharmacokinetics and MDR-reversal profiles compared to its flavone counterpart.

  • Target Compound: 5-Hydroxy-7,3',4'-trimethoxyisoflavone[1]

  • CAS Registry: 29080-58-8 (often shared/confused with flavone isomer; verify by structure)

  • Molecular Formula: C₁₈H₁₆O₆ (MW: 328.32 g/mol )

  • Key Physicochemical Feature: The C5-hydroxyl group forms a strong intramolecular hydrogen bond with the C4-carbonyl, making it significantly less reactive than the C7, C3', and C4' hydroxyls. This property is exploited in the semi-synthetic protocol below.

Protocol A: Natural Product Extraction & Isolation

Source Material: Dalbergia species (e.g., Dalbergia sissoo, Dalbergia odorifera) or Milletia species. These genera are rich in methoxy-isoflavones.

Extraction Workflow
  • Preparation: Pulverize air-dried heartwood or root bark to a coarse powder (20–40 mesh).

  • Maceration: Extract 1.0 kg of powder with 95% Ethanol (EtOH) (5 L x 3) at room temperature for 72 hours.

    • Expert Insight: Avoid hot reflux initially to prevent thermal degradation of labile glycosides if present, although the target aglycone is thermally stable.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to obtain the Crude Ethanolic Extract.

Liquid-Liquid Fractionation (The Polarity Cut)

The goal is to remove lipophilic waxes and highly polar glycosides, concentrating the aglycone isoflavones in the organic layer.

  • Suspend crude extract in Distilled Water (1 L).

  • Defatting: Partition with n-Hexane (1 L x 3). Discard the hexane layer (contains chlorophyll, waxes, lipids).

  • Target Extraction: Partition the aqueous phase with Ethyl Acetate (EtOAc) (1 L x 3).

  • Drying: Dry the combined EtOAc layers over Anhydrous Na₂SO₄, filter, and concentrate.

    • Result:EtOAc Fraction (Target Enriched) .

Purification: Silica Gel & Sephadex LH-20

Step 1: Flash Column Chromatography (Silica Gel)

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase Gradient: n-Hexane : Ethyl Acetate (90:10 → 0:100).

  • Elution Logic: Methylated isoflavones are less polar than poly-hydroxy isoflavones (like Orobol). Expect Orobol trimethyl ether to elute in the 30–40% EtOAc range.

  • Monitoring: TLC (Silica gel 60 F254); Mobile phase: Toluene:EtOAc:Formic Acid (5:4:1). Visualization: UV 254nm (quenching) and 365nm (fluorescence after spraying with AlCl₃).

Step 2: Size-Exclusion/Polishing (Sephadex LH-20)

  • Matrix: Sephadex LH-20 swollen in Methanol (MeOH).

  • Load: Dissolve the active fraction from Step 1 in minimal MeOH.

  • Elution: Isocratic 100% MeOH.

  • Mechanism:[2][3] LH-20 separates based on molecular size and hydrogen-bonding capability. It effectively removes chlorophyll remnants and polymeric tannins that co-elute on silica.

Protocol B: Semi-Synthetic Preparation (High Purity)

For drug development, natural isolation is often low-yielding (<0.01%). Partial methylation of commercially available Orobol is the preferred route for generating gram-scale quantities of the trimethyl ether.

Reaction Principle: The C5-OH is chelated to the C4-carbonyl (C=O), reducing its acidity (pKa >12) compared to C7, C3', and C4' (pKa ~7–10). Using a weak base and controlled stoichiometry allows selective methylation of the non-chelated hydroxyls.

Synthesis Protocol

Reagents:

  • Substrate: Orobol (5,7,3',4'-tetrahydroxyisoflavone)

  • Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Base: Potassium Carbonate (K₂CO₃) - Anhydrous

  • Solvent: Acetone (Dry)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), dissolve Orobol (1.0 eq) in dry Acetone (50 mL per gram).

  • Addition: Add Anhydrous K₂CO₃ (4.0 eq) . Stir for 15 minutes at room temperature to deprotonate the acidic phenolic groups.

  • Methylation: Add Methyl Iodide (3.5 eq) dropwise via syringe.

    • Critical Control: Do NOT use a large excess of MeI or strong bases (like NaH), or you will methylate the C5-OH, yielding the tetramethyl ether.

  • Reflux: Heat to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Endpoint: Disappearance of Orobol (Rf ~0.2) and appearance of the major product (Rf ~0.6).

  • Workup:

    • Filter off the inorganic salts (K₂CO₃/KI) while hot.

    • Evaporate the filtrate to dryness.

    • Recrystallize the residue from MeOH/Chloroform or purify via short silica column if necessary.

Analytical Validation & Quality Control

HPLC-DAD-MS Method

This method separates the trimethyl ether from mono/di-methyl byproducts and the starting material.

ParameterCondition
Column C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 4.6 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-2 min: 20% B; 2-25 min: 20%→100% B; 25-30 min: 100% B
Detection UV 260 nm (Isoflavone characteristic band)
Retention Orobol (~12 min) < Mono-Me < Di-Me < Trimethyl Ether (~21 min)
Structural Confirmation (NMR)
  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • 5-OH Signal: Look for a sharp singlet at δ 12.0–13.0 ppm . This confirms the C5-OH is free (chelated) and not methylated. If this signal is absent, you have over-methylated.

    • Methoxy Groups: Three distinct singlets at δ 3.8–3.9 ppm (integrating to 9H total).

    • H-2 Proton: Singlet at δ ~8.0–8.2 ppm (Characteristic of Isoflavones; Flavones lack this and have H-3).

Visual Workflows (Graphviz)

Diagram 1: Natural Product Isolation Workflow

IsolationProtocol Raw Dried Plant Material (Dalbergia/Milletia sp.) Extract Ethanolic Extraction (95% EtOH, RT, 72h) Raw->Extract Partition Liquid-Liquid Partitioning (Water suspension) Extract->Partition Concentrate & Suspend Hexane Hexane Fraction (Discard Lipids/Waxes) Partition->Hexane Defatting EtOAc Ethyl Acetate Fraction (Target Isoflavones) Partition->EtOAc Enrichment Silica Silica Gel Flash CC (Hexane:EtOAc Gradient) EtOAc->Silica Primary Purification LH20 Sephadex LH-20 (MeOH Isocratic) Silica->LH20 Polishing/Size Exclusion Pure Purified Orobol Trimethyl Ether (>98% Purity) LH20->Pure Crystallization

Caption: Step-by-step fractionation and purification workflow for isolating Orobol trimethyl ether from plant biomass.

Diagram 2: Semi-Synthetic Reaction Scheme

SynthesisReaction Orobol Orobol (Starting Material) 5,7,3',4'-OH Intermediate Transition State (5-OH Chelated/Protected) Orobol->Intermediate Deprotonation (7,3',4') Conditions Reagents: MeI (3.5 eq), K2CO3 Acetone, Reflux 6h Conditions->Intermediate Product Orobol Trimethyl Ether 5-OH, 7,3',4'-OMe Intermediate->Product Selective Methylation OverMethyl Impurity: Tetramethyl Ether (If excess MeI used) Intermediate->OverMethyl Over-reaction

Caption: Chemical pathway for the selective semi-synthesis of Orobol trimethyl ether, highlighting the chelation control mechanism.

References

  • PubChem. (2025). Orobol | C15H10O6. National Library of Medicine. Available at: [Link]

  • Domínguez, X. A., & Hinojosa, M. (1976). Mexican medicinal plants. XXVIII. Isolation of 5-hydroxy-7,3',4'-trimethoxy-flavone from Turnera diffusa. Planta Medica, 30(1), 68-71. Available at: [Link]

  • Sudha, A., & Srinivasan, P. (2016). Protective effect of 5-hydroxy-3',4',7-trimethoxyflavone against inflammation induced by lipopolysaccharide in RAW 264.7 macrophage. Medicinal Chemistry Research, 25(9), 1754–1767.[4] Available at: [Link]

  • Sielc Technologies. (2025). HPLC Method for Separation of Methoxyflavones. Available at: [Link]

Sources

Application

mass spectrometry fragmentation patterns of Orobol 7,3',4'-trimethyl ether

Application Note: Structural Characterization of Orobol 7,3',4'-Trimethyl Ether via ESI-MS/MS Executive Summary This application note details the mass spectrometric characterization of Orobol 7,3',4'-trimethyl ether (5-h...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Characterization of Orobol 7,3',4'-Trimethyl Ether via ESI-MS/MS

Executive Summary

This application note details the mass spectrometric characterization of Orobol 7,3',4'-trimethyl ether (5-hydroxy-7,3',4'-trimethoxyisoflavone), a lipophilic derivative of the bioactive isoflavone orobol.[1] While orobol (5,7,3',4'-tetrahydroxyisoflavone) is a known inhibitor of phosphoinositide 3-kinase (PI3K), its methylated derivatives often exhibit enhanced metabolic stability and bioavailability.

This guide provides a standardized protocol for identifying this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The focus is on the diagnostic Retro-Diels-Alder (RDA) fragmentation pathways that distinguish the 5-hydroxy-7-methoxy A-ring substitution pattern from isomeric isoflavones.[1][2]

Chemical Identity & Properties

PropertyDetail
Systematic Name 5-hydroxy-2-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one
Common Name Orobol 7,3',4'-trimethyl ether
Backbone Isoflavone (3-phenylchromen-4-one)
Molecular Formula C₁₈H₁₆O₆
Monoisotopic Mass 328.0947 Da
Precursor Ion [M+H]⁺ m/z 329.1020
Key Substituents 5-OH (A-ring), 7-OMe (A-ring), 3'-OMe, 4'-OMe (B-ring)

Fragmentation Mechanism & Diagnostics

The structural elucidation of isoflavones relies heavily on the Retro-Diels-Alder (RDA) reaction, which cleaves the C-ring.[1] For Orobol 7,3',4'-trimethyl ether, the specific substitution pattern directs the charge retention and fragmentation hierarchy.

Primary Fragmentation Pathway (RDA)

The 1,3-RDA cleavage is the most thermodynamically favored pathway for 5-hydroxyisoflavones.[1][2] It involves the breaking of bonds O1-C2 and C3-C4 .[1][2]

  • Diagnostic Ion 1:

    
     (m/z 167) 
    
    • Origin: Derived from the A-ring.[1][2]

    • Mechanism: The 5-OH and 7-OMe groups remain on the A-ring fragment.[1][2]

    • Calculation: The standard

      
       for genistein (5,7-diOH) is m/z 153. Methylation at C7 adds 14 Da (
      
      
      
      ).[2]
    • Significance: This ion confirms the 5-hydroxy-7-methoxy substitution pattern, distinguishing it from isomers where the methoxy might be at C5 (which would inhibit the 5-OH/4-keto hydrogen bond).[1][2]

  • Diagnostic Ion 2:

    
     (m/z 162/163) 
    
    • Origin: Derived from the B-ring.[1][2][3]

    • Mechanism: Contains the 3',4'-dimethoxyphenyl moiety.[1][2]

    • Significance: Confirms the dimethoxy substitution on the B-ring.[1][2]

Secondary Neutral Losses
  • Loss of Methyl Radical ([4]•CH₃): [M+H - 15]⁺ at m/z 314 .[1][2] Highly characteristic of polymethoxylated flavonoids (PMFs).[2]

  • Loss of Carbon Monoxide (CO): [M+H - 28]⁺ at m/z 301 .[1][2] A standard contraction of the C-ring pyrone.[1][2]

Visualization of Fragmentation Pathways

The following diagram illustrates the critical 1,3-RDA cleavage and the formation of the diagnostic A-ring ion.

G Precursor Precursor Ion [M+H]+ m/z 329.10 (C18H17O6+) Transition Retro-Diels-Alder (RDA) Cleavage of C-Ring Precursor->Transition Collision Energy (20-35 eV) Loss_CH3 [M+H - CH3]+ m/z 314.08 (Radical Loss) Precursor->Loss_CH3 - •CH3 (15 Da) Loss_CO [M+H - CO]+ m/z 301.10 (Ring Contraction) Precursor->Loss_CO - CO (28 Da) Frag_A 1,3A+ Ion (A-Ring) m/z 167.03 (Diagnostic for 5-OH, 7-OMe) Transition->Frag_A Charge Retention on A-Ring Frag_B Neutral B-Ring Fragment (C10H10O2) Transition->Frag_B Neutral Loss

Caption: Fragmentation map of Orobol 7,3',4'-trimethyl ether showing the diagnostic 1,3-RDA pathway yielding the m/z 167 ion.

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of Orobol 7,3',4'-trimethyl ether in 1 mL of LC-MS grade Methanol .

  • Working Standard: Dilute stock to 1 µg/mL (1 ppm) in 50:50 Methanol:Water (0.1% Formic Acid).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.[1][2]

LC-MS/MS Parameters

This protocol is optimized for a Q-TOF or Orbitrap system but is adaptable to Triple Quadrupoles.[1][2]

ParameterSettingRationale
Ionization Source ESI Positive Mode (+ve)Protonation is favored by the C4 keto group.[1][2]
Spray Voltage 3.5 - 4.0 kVStandard for stable Taylor cone formation.[1][2]
Capillary Temp 300°CEnsures efficient desolvation of the methoxy groups.
Collision Energy Stepped (20, 35, 50 eV)Low CE preserves the precursor; High CE drives RDA cleavage.
Mobile Phase A Water + 0.1% Formic AcidProton source for [M+H]⁺ formation.[2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStronger elution strength for lipophilic PMFs.[1][2]
Column C18 (2.1 x 100 mm, 1.7 µm)Retains the hydrophobic trimethyl ether efficiently.
Data Analysis Workflow
  • Extract Ion Chromatogram (EIC): Target m/z 329.1020 (Tolerance ± 5 ppm).

  • Verify Isotopic Pattern: Ensure the M+1 peak confirms the carbon count (C18).

  • MS/MS Confirmation:

    • Check for m/z 314 (Methyl loss).[2]

    • Check for m/z 167 (Base peak or high intensity).[2]

    • Absence Check: Ensure absence of m/z 153 (which would indicate Genistein/demethylated A-ring).[2]

References

  • Nakata, R., et al. (2018).[5][6] "A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes." Bioscience, Biotechnology, and Biochemistry.[5]

  • Zhang, J., et al. (2014). "Investigations of the fragmentation behavior of 11 isoflavones with ESI-IT-TOF-MSn." Journal of Chinese Pharmaceutical Sciences.

  • PubChem. (2025).[2][7] "Isoflavone Compound Summary: Orobol."[1][2][8][9] National Library of Medicine.[1][2]

  • CymitQuimica. (2025).[2][6] "Santal (Isoflavone) Product Data."

  • Kuhnert, N., et al. (2014). "Rapid Identification of Polymethoxylated Flavonoids." Journal of Mass Spectrometry.

Sources

Technical Notes & Optimization

Troubleshooting

stability of Orobol 7,3',4'-trimethyl ether under physiological conditions

Technical Support Guide: Stability & Handling of Orobol 7,3',4'-Trimethyl Ether Executive Summary You are working with Orobol 7,3',4'-trimethyl ether (also known as 5-hydroxy-7,3',4'-trimethoxyisoflavone).[1][2] This com...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability & Handling of Orobol 7,3',4'-Trimethyl Ether

Executive Summary

You are working with Orobol 7,3',4'-trimethyl ether (also known as 5-hydroxy-7,3',4'-trimethoxyisoflavone).[1][2] This compound is a lipophilic isoflavone derivative where the hydroxyl groups at the 7, 3', and 4' positions are methylated, leaving only the 5-hydroxyl group free.[1][2]

Crucial Distinction: Do not confuse this with 5-hydroxy-3',4',7-trimethoxyflavone (CAS 29080-58-8), which is a flavone isomer (2-phenylchromen-4-one) often cited in similar literature.[1][2][3] Your compound is an isoflavone (3-phenylchromen-4-one).[1][2][3]

The "instability" often reported with this compound in physiological media is rarely chemical degradation.[3] Instead, it is almost exclusively due to physical precipitation (solubility crashing) or rapid metabolic clearance (in biological systems), rather than spontaneous hydrolysis or oxidation.[2]

Part 1: Chemical & Physical Stability[1][2][3]

Physiological Buffer Stability (PBS, pH 7.4)
  • Status: Chemically Stable. [1][2][3]

  • Mechanism: The ether linkages (methoxy groups) at 7, 3', and 4' are chemically inert at physiological pH. The remaining 5-hydroxyl group forms a strong intramolecular hydrogen bond with the C-4 carbonyl oxygen.[1][2][3] This "chelation" locks the A-ring, making it highly resistant to auto-oxidation and hydrolysis.[1][2]

  • Risk Factor: Solubility-Driven Precipitation. The methylation of three hydroxyl groups significantly increases lipophilicity (LogP ~3.5–4.[2][3]0) compared to the parent Orobol.[3]

    • Symptom:[1][2][3] Loss of UV signal in HPLC without the appearance of degradation peaks.[3]

    • Cause: The compound adheres to plasticware (Eppendorf tubes, pipette tips) or precipitates out of aqueous buffer.

Plasma Stability
  • Status: High Stability (Non-Enzymatic). [2][3]

  • Observation: Stable in heat-inactivated plasma for >24 hours at 37°C.

  • Active Plasma: Susceptible to Phase II conjugation, though slower than Orobol due to steric hindrance at the 5-OH position.[1][2]

Part 2: Metabolic Stability (Microsomes/Hepatocytes)[1][2][3]

Unlike its parent Orobol, which is rapidly glucuronidated at the 7-OH position, Orobol 7,3',4'-trimethyl ether has "capped" the most reactive sites.[1][2]

  • Primary Metabolic Pathway: O-Demethylation (Phase I).[1][2][3]

    • Cytochrome P450 enzymes (likely CYP1A2 or CYP3A4) must first remove a methyl group (usually at 3' or 4') to expose a hydroxyl group.[2][3]

  • Secondary Pathway: Glucuronidation (Phase II).[2][3]

    • Direct glucuronidation at the 5-OH is slow because the hydrogen bond with the carbonyl reduces the nucleophilicity of the oxygen.

  • Result: This compound acts as a "metabolically stabilized" prodrug-like scaffold compared to Orobol, but it will eventually be cleared via demethylation.[1][2][3]

Part 3: Troubleshooting Guide

Issue 1: "My compound disappears from the media within 2 hours, but I see no new peaks."

Diagnosis: Physical Precipitation (Crash-out).[1][2][3] The Logic: If it were degrading chemically, you would see hydrolysis products. Complete disappearance suggests it stuck to the wall or precipitated.[3]

Check Action
Solvent Ratio Ensure final DMSO concentration is ≤ 0.5%. If using PBS, add 10-20% HP-β-Cyclodextrin to maintain solubility.[1][2][3]
Labware Switch to Low-Binding tubes and glass vials.[1][2][3] Avoid polystyrene.[3]
Centrifugation Spin the sample at 15,000 x g for 10 min. If a pellet forms, your concentration is above the solubility limit (likely < 5 µM in pure PBS).
Issue 2: "I see multiple small peaks eluting earlier than the parent in Microsomal assays."

Diagnosis: Oxidative Metabolism (Demethylation). The Logic: Demethylation (-CH3) results in a mass loss of 14 Da.[2][3]

  • Parent Mass: 328.32 Da.[3]

  • Metabolite M1: 314.3 Da (Mono-demethylated).[2][3]

  • Metabolite M2: 300.3 Da (Di-demethylated).[2][3]

Part 4: Visualizing the Stability & Metabolism Logic

The following diagram illustrates the decision tree for determining why the compound is being lost during experiments.

StabilityLogic Start Observation: Loss of Compound Signal CheckMedia Is this a cell-free buffer (PBS)? Start->CheckMedia CheckBio Is this a biological matrix (Microsomes/Plasma)? Start->CheckBio SolubilityCheck Check Solubility Limit (Is Conc > 5 µM?) CheckMedia->SolubilityCheck Yes NewPeaks Are new peaks visible on LC-MS? CheckBio->NewPeaks Yes AdsorptionCheck Check Labware Adsorption (Glass vs Plastic) SolubilityCheck->AdsorptionCheck No Precipitation CAUSE: Physical Precipitation Action: Add Cyclodextrin or BSA SolubilityCheck->Precipitation Yes AdsorptionCheck->Precipitation Likely NewPeaks->Precipitation No (Signal just vanishes) MassShift Check Mass Shift NewPeaks->MassShift Yes Demethylation CAUSE: Metabolic Demethylation (Mass -14 Da) Action: Use CYP Inhibitors MassShift->Demethylation -14 Da Glucuronidation CAUSE: Phase II Conjugation (Mass +176 Da) Action: Add Glucuronidase MassShift->Glucuronidation +176 Da

Caption: Troubleshooting logic flow for distinguishing between physical precipitation and metabolic degradation of Orobol trimethyl ether.

Part 5: Validated Experimental Protocols

Protocol A: Solubility Verification (The "Shake-Flask" Surrogate)

Use this before starting any cell-based assay to ensure you are dosing the drug, not a suspension.[1][2]

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Spike: Spike 1 µL of stock into 999 µL of PBS (pH 7.4) in a glass HPLC vial (Target: 10 µM).

  • Incubation: Shake at 37°C for 2 hours.

  • Separation:

    • Aliquot A: Analyze directly (Total content).[3]

    • Aliquot B: Centrifuge at 15,000 x g for 10 min. Analyze supernatant (Soluble fraction).

  • Calculation:

    
    [2][3]
    
  • Acceptance: If Solubility % < 80%, you must add a solubilizer (e.g., 0.5% BSA or 10% HP-β-CD).[1][2][3]

Protocol B: Microsomal Stability Assay (Phase I)

Designed to assess the stability of the methoxy groups.

  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4)[1][2]

    • Liver Microsomes (0.5 mg/mL protein)[2][3]

    • Orobol 7,3',4'-trimethyl ether (1 µM final conc)[1][2]

    • Control: Without NADPH (detects non-CYP degradation).[2][3]

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM).[3]

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 min.

  • Quenching: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS. Monitor transitions for Parent (328.3 > methyl loss) and Metabolites (314.3 > fragment).[3]

References

  • Chemical Identity & Structure

    • Compound: 4H-1-Benzopyran-4-one, 3-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxy- (Orobol 7,3',4'-trimethyl ether).[1][2][3][4]

    • Source: ChemicalBook CAS Database.[3] Link

  • Isoflavone Metabolic Stability

    • Walle, T., et al. "Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?"[1][2] Seminars in Cancer Biology, 2007. (Establishes the principle that methylation blocks glucuronidation and improves metabolic stability).[3]

  • Physiological Solubility of Methoxy-Isoflavones

    • BenchChem Technical Guide. "Physicochemical Properties of Homoisoflavanones." (Provides comparative LogP and solubility data for structural analogs). Link[2][3]

  • Analytical Methodologies

    • Liu, Z., et al.[1] "A fast liquid chromatography-mass spectrometry (LC-MS) method for quantification of major polar metabolites."[1][2][3] J Chromatogr B, 2013. (Basis for the extraction and detection protocols).[3][5][6] Link

Sources

Optimization

Technical Support Center: High-Performance Liquid Chromatography (HPLC) of Orobol Derivatives

Topic: Troubleshooting Peak Tailing for Orobol (3'-Hydroxygenistein) and Related Isoflavones Ticket ID: #ORB-HPLC-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary: The "Catecho...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing for Orobol (3'-Hydroxygenistein) and Related Isoflavones Ticket ID: #ORB-HPLC-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Catechol Challenge"

Welcome to the technical support center. If you are analyzing Orobol (3'-hydroxygenistein) or its derivatives, you are likely encountering peak tailing that defies standard troubleshooting.[1]

Unlike simple isoflavones (e.g., Daidzein), Orobol possesses an ortho-dihydroxy (catechol) moiety on the B-ring . This structural feature creates two distinct mechanisms for peak tailing:

  • Silanol Adsorption: Hydrogen bonding with residual silanols on the silica support.

  • Metal Chelation: The catechol group acts as a bidentate ligand, chelating trace iron or stainless steel components in your HPLC flow path.

This guide moves beyond basic troubleshooting to address these specific chemical interactions.

Part 1: Diagnostic Workflow

Before adjusting your mobile phase, use this logic tree to isolate the root cause.

TroubleshootingWorkflow Start START: Peak Tailing Observed CheckAll Are ALL peaks tailing? Start->CheckAll Physical Physical Issue (Void, Dead Volume, Fittings) CheckAll->Physical Yes CheckNeu Inject Neutral Standard (e.g., Toluene/Uracil) CheckAll->CheckNeu No (Only Orobol) NeuTail Does Neutral Std Tail? CheckNeu->NeuTail NeuTail->Physical Yes ChemIssue Chemical Interaction Issue NeuTail->ChemIssue No CheckpH Is Mobile Phase pH < 3.0? ChemIssue->CheckpH Silanol Silanol Activity (Ionized Si-O- interacting with Orobol -OH) CheckpH->Silanol No (pH > 3) CheckChel Is System Passivated / Iron-Free? CheckpH->CheckChel Yes CheckChel->Silanol Yes (Column Aging) Chelation Metal Chelation (Catechol-Iron Complex) CheckChel->Chelation No/Unsure

Caption: Diagnostic logic flow to distinguish between physical system failures, silanol activity, and metal chelation specific to Orobol.

Part 2: Technical Troubleshooting Guides (Q&A)

Module A: Chemical Interactions (Silanols & pH)

Q: I am using a standard C18 column with a neutral mobile phase (pH 7). Why is the tailing factor > 2.0?

A: At pH 7, you are operating in the "danger zone" for phenolic compounds.

  • The Mechanism: Silica-based columns have residual silanol groups (Si-OH).[2][3] These are weakly acidic (pKa ~3.5 - 4.5). At pH 7, silanols are deprotonated (Si-O⁻). Orobol is a polyphenol; while its pKa is generally > 7, the localized polarity allows strong hydrogen bonding with these ionized silanols.

  • The Fix: You must suppress silanol ionization. Lower your mobile phase pH to 2.0 – 2.5 using Formic Acid (0.1%) or Phosphoric Acid. This keeps the silanols protonated (neutral), significantly reducing secondary interactions [1].[4]

Q: I lowered the pH to 2.5, but tailing persists. Is my column broken?

A: Not necessarily. You may be using a "Type A" or non-endcapped column.

  • The Mechanism: Older silica (Type A) has high metal content and acidic silanols.[2] Even at low pH, activity remains.

  • The Fix: Switch to a High-Purity Type B Silica column that is "fully end-capped." End-capping reacts free silanols with small silylating agents (e.g., trimethylchlorosilane) to sterically block the Orobol from interacting with the surface [2].

Module B: The Chelation Factor (Crucial for Orobol)

Q: My peak shape is broad and asymmetrical even at low pH and with a new column. What is missing?

A: You are likely seeing Metal Chelation , a specific issue for Orobol due to its catechol (3',4'-dihydroxy) structure.

  • The Mechanism: The ortho-hydroxyl groups on the B-ring act as a "claw" (ligand) that binds to trace iron (Fe³⁺) or stainless steel frits in your HPLC system. This creates a transient complex that drags along the column, causing severe tailing or even peak splitting [3].

  • The Fix:

    • Add a Sacrificial Chelator: Add 0.1 mM EDTA (disodium salt) to your aqueous mobile phase. This binds free metals more strongly than the Orobol does.

    • Passivate the System: Flush your system with 30% Phosphoric acid overnight (remove the column first!) to strip accessible iron from the stainless steel lines.

    • Use PEEK: Replace stainless steel frits and tubing with PEEK (polyether ether ketone) components where possible.

Module C: Physical & System Parameters

Q: All peaks, including my void marker, are tailing. Is this chemical?

A: No, this is physical.

  • The Mechanism: If the neutral marker tails, the flow path is disrupted.

  • Common Culprits:

    • Dead Volume: A poor connection between the tubing and the column inlet (e.g., using a Waters fitting in an Agilent column) creates a mixing chamber.

    • Headspace Void: The silica bed may have collapsed at the column inlet.

  • The Fix: Re-seat all fittings. If the column has a void (confirmed by reversing flow and seeing no improvement), replace the column [4].

Part 3: Data Summary & Optimization Table

Use this table to interpret your peak asymmetry factor (


) and select the correct intervention.
Asymmetry Factor (

)
DiagnosisPrimary Intervention for Orobol
1.0 – 1.2 ExcellentNone. Maintain current conditions.
1.3 – 1.6 Moderate TailingSilanol Suppression: Lower pH to 2.0–2.5. Ensure organic modifier is sufficient.
> 1.8 (Shark Fin) Severe TailingChelation Check: Add 0.1 mM EDTA to mobile phase. Check for stainless steel corrosion.
Split Peak Physical/ChemicalInlet Void: Reverse column.[1][4][5][6] Solvent Mismatch: Ensure sample diluent matches initial mobile phase.[2]

Part 4: The "Gold Standard" Protocol for Orobol

To minimize troubleshooting, adopt this robust starting method designed to mitigate both silanol and chelation effects.

Reagents
  • Solvent A: Water + 0.1% Formic Acid + 0.1 mM EDTA.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Sample Diluent: 50:50 Methanol:Water (Avoid 100% organic injection).

Instrument Setup
  • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm. (Must be High Purity Type B, End-capped).

  • Flow Rate: 1.0 mL/min.[7]

  • Temperature: 35°C (Improves mass transfer, sharpens peaks).

Step-by-Step Workflow
  • Passivation (Optional but Recommended): If the system has been idle, flush lines (no column) with 30% Phosphoric acid for 1 hour, then water until neutral.

  • Equilibration: Install column. Purge with Solvent B for 10 mins, then equilibrate with starting conditions (e.g., 90% A / 10% B) for 20 column volumes.

  • Blank Injection: Inject the sample diluent. Ensure baseline is flat.

  • System Suitability: Inject a neutral standard (e.g., Uracil or Toluene).

    
     must be < 1.2.[7]
    
  • Orobol Injection: Inject sample. If

    
     > 1.5, add 0.1 mM EDTA to Solvent A immediately.
    

References

  • Chromatography Online. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Agilent Technologies. HPLC Column Troubleshooting: What Every HPLC User Should Know. [Link]

Sources

Troubleshooting

resolving impurities in synthesized Orobol 7,3',4'-trimethyl ether

Technical Support Center: Isoflavone Synthesis & Purification Ticket ID: ORO-TME-734 Subject: Resolution of Impurities in Orobol 7,3',4'-Trimethyl Ether Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoflavone Synthesis & Purification Ticket ID: ORO-TME-734 Subject: Resolution of Impurities in Orobol 7,3',4'-Trimethyl Ether Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are encountering purity issues with 5-hydroxy-7,3',4'-trimethoxyisoflavone (the target partial methyl ether of Orobol).

In isoflavone chemistry, the primary challenge in synthesizing this specific derivative is the regiochemical distinction between the 5-hydroxyl group and the 7,3',4'-hydroxyl groups . The 5-OH forms a strong intramolecular hydrogen bond with the C-4 carbonyl, significantly increasing its


 (~11-12) compared to the 7-OH (

~7-8).

If your product contains impurities, they are almost certainly due to a failure to exploit this acidity difference (leading to over-methylation) or incomplete conversion (under-methylation). This guide provides the diagnostic logic and purification protocols to resolve these specific issues.

Part 1: Diagnostic Triage (Identify Your Impurity)

Before attempting purification, you must identify the nature of the contaminant using


H NMR. Use the decision matrix below.
Symptom 1: Loss of the "Chelated" Proton
  • Observation: The

    
    H NMR spectrum lacks a sharp singlet in the 
    
    
    
    12.0–13.5 ppm region.
  • Diagnosis: Over-methylation. You have synthesized 5,7,3',4'-tetramethoxyisoflavone. The 5-OH has been methylated, breaking the H-bond.

  • Root Cause: Use of a strong base (e.g., NaH, NaOH) or high temperatures (>60°C) during the methylation step.

  • Resolution: This is difficult to reverse selectively. It is often more efficient to restart the synthesis using the Chemo-Selective Protocol (see Part 3).

Symptom 2: Complex Aliphatic Region
  • Observation: Multiple methoxy singlets appear between

    
     3.7–4.0 ppm with integral values that do not match (e.g., integrals of 1.5H or 0.8H).
    
  • Diagnosis: Under-methylation mixture. You likely have a mix of the target, 7,4'-dimethoxy, and 7-monomethoxy derivatives.

  • Root Cause: Insufficient equivalents of methyl iodide (MeI) or dimethyl sulfate (DMS), or quenching the reaction too early.

  • Resolution: These can be separated via Column Chromatography (see Part 3).[1]

Symptom 3: Persistent Yellow/Orange Color
  • Observation: The product is intensely colored (isoflavones are typically pale yellow or white), and NMR shows vinylic protons with large coupling constants (

    
     > 15 Hz).
    
  • Diagnosis: Chalcone Contamination. The oxidative cyclization of the chalcone intermediate was incomplete.

  • Resolution: Recrystallization from Ethanol/Water.[2]

Part 2: Visual Troubleshooting Workflows

Figure 1: Impurity Diagnosis Logic Gate

ImpurityDiagnosis Start Crude Product Analysis (1H NMR / TLC) Check5OH Is the 5-OH singlet (12-13 ppm) present? Start->Check5OH CheckColor Is product bright Orange/Red? Start->CheckColor CheckOMe Check Methoxy Region (3.7 - 4.0 ppm) Check5OH->CheckOMe Yes (Signal Present) ResultOver Impurity: 5-OMe (Tetramethyl ether) Check5OH->ResultOver No (Signal Absent) ResultTarget Target Likely: 5-OH-7,3',4'-OMe CheckOMe->ResultTarget 3 distinct peaks Integral ~9H ResultUnder Impurity: Mix of Mono/Di-methyl ethers CheckOMe->ResultUnder Complex/Split peaks Integral <9H ResultChalcone Impurity: Residual Chalcone CheckColor->ResultChalcone Yes

Caption: Logical workflow for identifying major impurities in Orobol methyl ether synthesis based on NMR and physical appearance.

Part 3: Validated Protocols

Protocol A: Chemo-Selective Methylation (Prevention)

Use this protocol to prevent 5-OMe formation.

Principle: Utilization of Potassium Carbonate (


)  in Acetone. This base is strong enough to deprotonate the 7, 3', and 4' hydroxyls but too weak to disrupt the 5-OH 

O=C hydrogen bond at moderate temperatures.
  • Reagents:

    • Orobol (1.0 eq)

    • Anhydrous Acetone (0.1 M concentration)

    • 
       (Anhydrous, 3.5 eq)
      
    • Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) (3.3 eq) — Note: Do not exceed 3.5 eq.

  • Procedure:

    • Dissolve Orobol in acetone. Add

      
      . Stir for 15 min at Room Temp (RT).
      
    • Add Methylating agent dropwise.

    • CRITICAL STEP: Reflux at 50–55°C (mild reflux) for 3–4 hours. Do not overheat.

    • Monitor via TLC (Mobile Phase: Hexane:EtOAc 6:4). The 5-OH product will run slightly lower than the tetramethyl impurity but higher than the starting material.

  • Workup:

    • Filter off inorganic salts (

      
      ).
      
    • Evaporate acetone.

    • Dissolve residue in DCM, wash with dilute HCl (to remove residual base) and Brine.

Protocol B: Purification of Under-Methylated Mixtures

Use this if you have a mixture of di- and tri-methyl ethers.

Technique: Flash Column Chromatography.[3] Stationary Phase: Silica Gel (230–400 mesh).

Gradient StepSolvent System (Hexane : Ethyl Acetate)Target Elution
Equilibration 90 : 10Non-polar impurities
Elution 1 80 : 205,7,3',4'-Tetramethyl ether (Impurity)
Elution 2 70 : 30 Target: Orobol 7,3',4'-trimethyl ether
Elution 3 50 : 50Under-methylated byproducts (more polar)
Protocol C: Recrystallization (Final Polish)

Best for removing chalcone traces or amorphous solids.

  • Dissolve crude solid in minimal boiling Methanol .

  • If colored impurities persist, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Allow to cool slowly to RT, then to 4°C.

  • Alternative: If oiling occurs, use Acetone/Hexane . Dissolve in minimal acetone, add hexane until turbid, and cool.

Part 4: Technical Data Reference

Table 1: NMR Shift Diagnostic Markers

Solvent:


 or Acetone-

Proton PositionChemical Shift (

ppm)
MultiplicityStructural Significance
5-OH 12.80 – 13.00 Singlet (s) Must be present. Indicates 5-OH is free.
2-H7.90 – 8.10Singlet (s)Characteristic isoflavone C-ring proton.
7-OMe3.85 – 3.95Singlet (s)Confirms methylation of A-ring.
3',4'-OMe3.85 – 3.95Singlet (s)Confirms methylation of B-ring.
6-H, 8-H6.30 – 6.50Doublets (d)Meta-coupling (

Hz).
Figure 2: Purification & Workup Process Flow

PurificationFlow Reaction Reaction Complete (Acetone/K2CO3) Filter Filter Salts Reaction->Filter Evap Evaporate Solvent Filter->Evap Extract DCM Extraction Wash w/ dilute HCl Evap->Extract Crude Crude Solid Extract->Crude Decision Purity Check (TLC/NMR) Crude->Decision Recryst Recrystallization (MeOH) Decision->Recryst Minor Impurities Column Flash Column (Hex:EtOAc 7:3) Decision->Column Regioisomer Mix Final Pure Orobol 7,3',4'-TME Recryst->Final Column->Final

Caption: Standard Operating Procedure (SOP) for the workup and purification of Orobol trimethyl ether.

Part 5: Frequently Asked Questions (FAQ)

Q: Why did my reaction yield the 5-methoxy (tetramethyl) derivative despite using


? 
A:  This usually happens if the reaction is run in DMF  instead of Acetone, or if the temperature exceeds 60°C. DMF is a polar aprotic solvent that enhances the nucleophilicity of the phenoxide ions significantly, occasionally overriding the H-bond protection at the 5-position. Stick to Acetone or Acetonitrile.

Q: Can I use the Wessely-Moser rearrangement to fix the isomers? A: Not for this specific impurity profile. Wessely-Moser is typically used to isomerize 5,7,8-substituted flavones to 5,6,7-substituted ones (or vice versa) using HI/Ac_2O. It will not selectively demethylate the 5-position without affecting the 7, 3', or 4' positions.

Q: My product has a melting point lower than reported (Reported: ~150-155°C). Why? A: A depressed melting point indicates a eutectic mixture, likely with the 7,4'-dimethyl ether. This is common if the methylation was stopped too early. Refer to Protocol B (Chromatography) to separate these; recrystallization alone is often insufficient for separating homologs.

References

  • Pelter, A., et al. (1976). The interaction of boron trichloride with isoflavones: A convenient synthesis of isoflavones and their methyl ethers. Journal of the Chemical Society, Perkin Transactions 1.

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (Standard reference for NMR shifts of 5-OH vs 5-OMe isoflavones).

  • Lewis, P. T., et al. (1999). Synthesis of isoflavones: High-yield selective methylation. Journal of Natural Products.
  • PubChem Compound Summary. (2024). 5,7,3',4'-Tetrahydroxyisoflavone (Orobol). National Center for Biotechnology Information.

Sources

Optimization

optimizing yield of Orobol 7,3',4'-trimethyl ether methylation

Executive Summary You are attempting to synthesize 5-hydroxy-3',4',7-trimethoxyisoflavone (Orobol 7,3',4'-trimethyl ether) from Orobol (5,7,3',4'-tetrahydroxyisoflavone). The core chemical challenge is Regioselectivity .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are attempting to synthesize 5-hydroxy-3',4',7-trimethoxyisoflavone (Orobol 7,3',4'-trimethyl ether) from Orobol (5,7,3',4'-tetrahydroxyisoflavone).

The core chemical challenge is Regioselectivity . You must methylate three specific hydroxyl groups (7, 3', and 4') while leaving the 5-hydroxyl group intact. This process relies on the intramolecular hydrogen bond between the 5-OH and the C4-carbonyl, which reduces the nucleophilicity of the 5-OH compared to the 7, 3', and 4' positions.

This guide provides a self-validating protocol to exploit this reactivity difference, along with troubleshooting steps for common failure modes (low yield, over-methylation, or solubility issues).

Part 1: The Optimized Protocol (Direct Methylation)

Theory of Operation: The 7-OH is the most acidic hydroxyl group (lowest pKa) due to conjugation with the carbonyl. The 3' and 4' OH groups are sterically accessible and moderately acidic. The 5-OH is "deactivated" by hydrogen bonding. By controlling the base strength and temperature, we can kinetically favor the formation of the trimethyl ether over the tetramethyl ether.

Reagents & Stoichiometry
ComponentRoleRecommended Equiv.Notes
Orobol Substrate1.0Dry thoroughly before use.
Methyl Iodide (MeI) Alkylating Agent3.3 – 3.5Slight excess ensures 3',4' coverage; >4.0 risks 5-OH attack.
Potassium Carbonate (

)
Base4.0 – 5.0Anhydrous is critical. Acts as a mild base to deprotonate 7,3',4'.
Acetone Solvent0.1 M (Conc.)Polar aprotic, but low boiling point (56°C) prevents 5-OH activation.
Step-by-Step Workflow
  • Dissolution: Dissolve Orobol (1.0 eq) in anhydrous Acetone. If solubility is poor, add minimal DMF (max 10% v/v), but be aware this increases the risk of over-methylation.

  • Activation: Add anhydrous

    
     (4.0 eq). Stir at room temperature for 15 minutes to allow initial deprotonation (color change to bright yellow/orange is normal).
    
  • Addition: Add Methyl Iodide (3.3 eq) dropwise.

  • Reflux: Heat to mild reflux (approx. 55-60°C).

    • Critical Control Point: Do not exceed 60°C. Higher temperatures break the 5-OH hydrogen bond.

  • Monitoring: Monitor via TLC (Solvent: Hexane/EtOAc 1:1) or HPLC every 2 hours.

    • Target: Disappearance of Orobol and Mono/Di-methyl intermediates.

    • Stop Condition: If the "Tetramethyl" spot appears (usually higher Rf), stop immediately.

  • Workup:

    • Filter off inorganic salts (

      
      ).
      
    • Evaporate solvent.

    • Acid Wash (Crucial): Redissolve residue in EtOAc and wash with dilute HCl (0.1 M). This ensures any unreacted phenoxides are protonated and remain in the organic layer, while removing residual inorganic bases.

Part 2: Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired pathway and the over-methylation failure mode.

MethylationPathway cluster_conditions Selectivity Filter Orobol Orobol (5,7,3',4'-OH) Intermediate Mono/Di-Methyl Intermediates Orobol->Intermediate Fast (7-OH reacts first) Target Target Product (5-OH, 7,3',4'-OMe) Intermediate->Target Controlled (Acetone, 60°C) OverMethyl Byproduct (Tetramethyl Ether) Target->OverMethyl FAILURE MODE (High Temp / Strong Base)

Figure 1: Reaction pathway showing the kinetic window for selective methylation. The 5-OH protection is thermal-dependent.

Part 3: Troubleshooting & FAQs
Q1: I am seeing a mixture of di-methyl and tri-methyl products. The reaction won't go to completion.

Diagnosis: The 3' and 4' hydroxyls are sterically hindered or the base is too weak/wet. Corrective Action:

  • Check Water: Ensure Acetone and

    
     are strictly anhydrous. Water solvates the phenoxide anions, reducing their nucleophilicity.
    
  • Boost Reagent: Add an additional 0.5 eq of MeI and 1.0 eq of

    
    .
    
  • Catalysis: Add a catalytic amount of Potassium Iodide (KI) or 18-Crown-6 ether. This increases the "nakedness" of the phenoxide anion, accelerating the reaction without necessarily breaking the 5-OH bond [1].

Q2: I have significant amounts of the Tetramethyl ether (over-methylation).

Diagnosis: The reaction conditions are too "hot" (thermodynamically). Corrective Action:

  • Solvent Check: Are you using DMF or DMSO? These polar aprotic solvents dramatically increase reaction rates and can facilitate 5-OH methylation even at lower temperatures. Switch to Acetone or Methyl Ethyl Ketone (MEK).

  • Base Check: Do not use NaH or NaOH. These are strong enough to deprotonate the chelated 5-OH. Stick to

    
     or 
    
    
    
    .
  • Alternative Strategy (The "Reset"): If you cannot control the selectivity, intentionally over-methylate to the tetramethyl ether (using excess MeI/DMF), isolate it, and then selectively demethylate the 5-position using

    
     (Boron trichloride) in DCM at 0°C. The 5-OMe is the most labile ether due to the carbonyl proximity [2].
    
Q3: My product is not precipitating/crystallizing during workup.

Diagnosis: Methylated isoflavones are often lipophilic gums. Corrective Action:

  • Trituration: Dissolve the gum in a minimal amount of hot methanol or ethanol, then let it cool slowly. If no solid forms, add cold diethyl ether or hexane to force precipitation.

  • Column Chromatography: If crystallization fails, purify via silica gel.

    • Mobile Phase: Toluene/Ethyl Acetate (gradient 9:1 to 7:3) is often superior to Hexane/EtOAc for separating methylated isoflavones.

Part 4: Analytical Validation (Self-Check)

Before proceeding to biological assays, validate the structure using 1H NMR .

Signal RegionObservationInterpretation
12.0 – 13.5 ppm Sharp Singlet (1H) PASS: This is the chelated 5-OH. If this peak is present, you successfully preserved the 5-position.
3.8 – 4.0 ppm Three Singlets (9H total) PASS: Corresponds to three methoxy groups (7-OMe, 3'-OMe, 4'-OMe).
Absence of >12 ppm No signalFAIL: You have likely formed the tetramethyl ether (5-OMe).
Part 5: Decision Tree for Optimization

TroubleshootingTree Start Analyze Crude Mixture (TLC/HPLC) Result1 Mixture of Di/Tri-methyl (Under-reaction) Start->Result1 Result2 Pure Tri-methyl (Target) Start->Result2 Result3 Contains Tetra-methyl (Over-reaction) Start->Result3 Action1 1. Dry Reagents 2. Add KI catalyst 3. Extend Reflux Result1->Action1 Action2 Proceed to Acid Wash & Crystallization Result2->Action2 Action3 Switch Solvent to Acetone OR Use Demethylation Route (BCl3) Result3->Action3

Figure 2: Logic flow for addressing yield and purity issues.

References
  • Selective Methylation Strategies

    • Title: Installing the “magic methyl” – C–H methylation in synthesis.[1]

    • Source: Chemical Society Reviews (2021).[1]

    • URL:[Link]

  • Target Compound Synthesis & Activity

    • Title: Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance.[2]

    • Source: ChemBioChem (2019).[2]

    • URL:[Link]

  • Alternative Demethylation Route (Pedalitin/Isoflavone Analogues)

    • Title: Synthetic Studies toward 5,6,7,3',4'-Monomethoxytetrahydroxyflavones.[3]

    • Source: Molecules (2024).

    • URL:[Link]

  • Reactivity of 5-OH vs 7-OH

    • Title: Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase... (Discusses 7-OH vs 5-OH reactivity).
    • Source: Int. J. Mol. Sci (2020).[4]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Assessment and Reference Standard Qualification for Orobol 7,3',4'-trimethyl ether

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, technically-grounded framework for establishing and verifying the purity of Orobol 7,3',4'-trimethyl ether. Moving...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-grounded framework for establishing and verifying the purity of Orobol 7,3',4'-trimethyl ether. Moving beyond a simple recitation of methods, we will explore the strategic rationale behind selecting orthogonal analytical techniques, predicting potential impurities, and integrating data to create a robust, self-validating system for reference standard qualification.

Foundational Concepts: Understanding the "What" and "Why"

Chemical Identity and Significance
The Imperative of a High-Purity Reference Standard

A reference standard serves as the benchmark against which all subsequent batches of a material are measured. Its purity must be known with a high degree of confidence. We distinguish between:

  • Certified Reference Material (CRM): A standard of the highest metrological quality, produced by a national metrology institute or accredited body, with a certificate stating its property value and a traceable uncertainty.[3][4]

  • In-house or Secondary Reference Standard: A well-characterized material qualified within a specific laboratory against a primary standard or through a rigorous set of orthogonal analytical tests. This guide focuses on the methodology for qualifying such an in-house standard.

The Impurity Landscape: Anticipating and Identifying Contaminants

The quality of a reference standard is defined by the absence of impurities. A proactive approach involves predicting potential impurities based on the material's lifecycle, from synthesis to storage.[5][6][7]

Synthesis-Related Impurities

Orobol 7,3',4'-trimethyl ether is typically synthesized via the methylation of the parent compound, Orobol. This process is rarely perfect and can introduce a predictable profile of organic impurities.[7]

  • Starting Material: Unreacted Orobol.

  • Intermediates: Partially methylated species, such as mono- and di-methyl ethers (e.g., Orobol 7-methyl ether, Orobol 3',4'-dimethyl ether).

  • Isomeric By-products: Regioisomers formed by methylation at other hydroxyl positions (e.g., the 5-hydroxyl group).

  • Reagent Carryover: Residual methylating agents or catalysts.

Degradation Products

Flavonoids can be susceptible to degradation, particularly oxidation, which can occur during storage.[5] For Orobol 7,3',4'-trimethyl ether, this could involve oxidation of the heterocyclic ring or demethylation under harsh conditions.

Diagram: Potential Impurity Profile of Orobol 7,3',4'-trimethyl ether

G cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Products main Orobol 7,3',4'-trimethyl ether (Target Molecule) start Orobol (Starting Material) main->start Incomplete Reaction inter1 Mono-methylated Orobols main->inter1 Incomplete Methylation inter2 Di-methylated Orobols main->inter2 Incomplete Methylation isomer Regioisomeric Trimethyl Ethers main->isomer Non-selective Reaction oxid Oxidation Products main->oxid Storage/ Exposure

Caption: Predicted impurities originating from synthesis and degradation pathways.

Orthogonal Approaches to Purity Assessment: A Comparative Guide

No single analytical technique can provide a complete picture of purity. A robust assessment relies on an "orthogonal" approach, where different methods based on distinct chemical and physical principles are used to cross-validate results.

High-Performance Liquid Chromatography (HPLC-UV/DAD): The Workhorse for Purity Profiling

Expertise & Rationale: HPLC is the cornerstone of purity analysis due to its high resolving power, which allows for the separation of the main component from structurally similar impurities.[8] A reversed-phase method is ideal for flavonoids. The choice of a C18 stationary phase provides excellent retention for the relatively non-polar trimethylated ether, while a gradient elution is crucial for resolving both early-eluting polar impurities (like Orobol) and late-eluting non-polar ones. A photodiode array (DAD) detector is superior to a single-wavelength UV detector as it provides spectral data for each peak, aiding in peak tracking and identification.[9]

Experimental Protocol: HPLC-UV/DAD Purity Method

  • System Preparation:

    • Column: C18, 2.6–5 µm particle size, e.g., 150 x 4.6 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

  • Gradient Elution:

    • A typical gradient might run from 10% B to 95% B over 20-30 minutes. This must be optimized to achieve baseline separation of all observed impurities.[10]

  • Detection:

    • DAD detector, scanning from 200–400 nm. Monitor at the absorption maxima of flavonoids, typically around 260 nm and 340 nm.[11]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL.

  • Analysis and Data Processing:

    • Inject the sample and integrate all peaks detected.

    • Calculate purity using area percent normalization, assuming all impurities have a similar response factor to the main peak. This is a necessary assumption but also a limitation, which is why orthogonal methods are needed.

Parameter Typical Value Rationale
Linearity (R²) > 0.999Ensures a proportional response across a range of concentrations.
LOD < 0.01%Defines the smallest impurity concentration that can be reliably detected.
LOQ < 0.05%Defines the smallest impurity concentration that can be accurately quantified.
Liquid Chromatography-Mass Spectrometry (LC-MS): Definitive Impurity Identification

Expertise & Rationale: While HPLC-UV quantifies impurities, LC-MS identifies them.[12] High-Resolution Mass Spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, is exceptionally powerful. It provides a highly accurate mass measurement, allowing for the determination of the elemental composition of an impurity.[13] This data, combined with fragmentation patterns (MS/MS), can confirm the identities of the predicted impurities (e.g., distinguishing a di-methylated from a tri-methylated species).[14]

Experimental Protocol: LC-MS Identification

  • LC Conditions: Use the same or a very similar LC method as the HPLC-UV protocol to ensure retention time correlation.

  • MS Parameters (ESI Positive Mode):

    • Ionization Source: Electrospray Ionization (ESI), typically in positive mode for flavonoids.

    • Mass Range: Scan from m/z 100-1000.

    • Accurate Mass Measurement: Calibrate the instrument to ensure mass accuracy < 5 ppm.

    • MS/MS Analysis: Perform data-dependent acquisition to trigger fragmentation on detected impurity peaks.

  • Data Interpretation:

    • Extract the accurate mass for each impurity peak and use it to predict the molecular formula.

    • Analyze the MS/MS fragmentation. For flavonoids, look for characteristic losses:

      • Loss of 15 Da (·CH₃ radical) from a methoxy group.

      • Loss of 30 Da (CH₂O) from a methoxy group.

      • Characteristic Retro-Diels-Alder (RDA) cleavages of the C-ring.[14]

Quantitative NMR (qNMR): A Primary Method for Absolute Purity

Expertise & Rationale: Unlike chromatography, which is a relative method, qNMR is a primary ratio method capable of determining the absolute purity (assay) of a substance without needing a reference standard of the same compound.[15] It relies on the principle that the integrated signal area of a nucleus (e.g., ¹H) is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a unique proton on the analyte molecule to the integral of a known amount of a certified internal standard, the exact quantity of the analyte can be determined.[4]

Experimental Protocol: ¹H-qNMR for Assay Determination

  • Internal Standard (IS) Selection: Choose a certified standard with high purity, stability, and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation (Trustworthiness is key here):

    • Use a high-precision analytical balance (readability of at least 0.01 mg).

    • Accurately weigh ~10-20 mg of the Orobol 7,3',4'-trimethyl ether and ~5-10 mg of the internal standard into the same vial.

    • Dissolve completely in a known volume of a deuterated solvent (e.g., DMSO-d₆, which is an excellent solvent for most flavonoids[11]).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Key Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated is critical for accurate quantification.

    • Acquire a quantitative ¹H NMR spectrum.

  • Data Processing and Calculation:

    • Carefully phase and baseline the spectrum.

    • Integrate a well-resolved, unique proton signal for the analyte and a signal for the IS.

    • Calculate purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral value, N = Number of protons for the signal, MW = Molecular weight, m = mass, P_IS = Purity of the internal standard.

Ancillary Techniques for a Complete Mass Balance

To account for non-chromatographable impurities, a mass balance approach is used.[4] This assumes that the total purity is 100% minus all measured impurities.

  • Water Content (Karl Fischer Titration): The most accurate method for quantifying water content.

  • Residual Solvents (Gas Chromatography - GC or TGA): GC is used for volatile organic solvents.[6] Thermogravimetric Analysis (TGA) can determine the total mass loss on heating, representing water and solvents.

  • Non-Volatile/Inorganic Impurities (ICP-MS or Residue on Ignition): Measures residual catalysts or inorganic salts.

Integrated Workflow for Reference Standard Qualification

Qualifying a reference standard is a systematic process that integrates data from all orthogonal methods.

Diagram: Workflow for Reference Standard Qualification

Caption: An integrated workflow combining orthogonal methods for robust qualification.

Mass Balance Calculation Summary

The final purity is determined by accounting for all potential components, providing a comprehensive and trustworthy value.

Component Method of Analysis Example Result
Chromatographic Purity HPLC-UV/DAD (Area %)99.80%
Assay (Absolute) ¹H-qNMR99.2% (w/w)
Water Content Karl Fischer Titration0.45% (w/w)
Residual Solvents GC-HS or TGA0.15% (w/w)
Non-Volatile Impurities Residue on Ignition< 0.1% (w/w)
Calculated Purity (Mass Balance) 100% - (Water + Solvents + Inorganics)100 - (0.45 + 0.15 + 0.1) = 99.3%
Final Assigned Purity Consensus between qNMR and Mass Balance99.2% ± 0.5%

The close agreement between the qNMR result (99.2%) and the mass balance calculation (99.3%) provides high confidence in the final assigned purity value.

Conclusion

Establishing a reference standard for Orobol 7,3',4'-trimethyl ether is not a single measurement but a holistic, evidence-based process. By strategically combining the high-resolution separation of HPLC, the definitive identification power of HRMS, and the absolute quantification of qNMR, alongside ancillary tests, researchers can build a self-validating system. This orthogonal approach ensures the generation of a high-quality, reliable reference standard, which is the bedrock of reproducible and accurate scientific research in drug discovery and development.

References

  • Quan, C., Yao, H. and Hou, C. (2013) Certification and uncertainty evaluation of flavonoids certified reference materials. Agricultural Sciences, 4, 89-96. [Link]

  • ZeptoMetrix. (n.d.). flavin-1. ZeptoMetrix. [Link]

  • Creative Biostructure. (2025). NMR for Studying Plant-Based Compounds. Creative Biostructure. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: a versatile platform for the standardization of herbal medicines. Planta Medica, 73(09), P_004. Note: While the specific link is to an abstract, the concept of qNMR for natural products is widely published by authors like Guido Pauli.
  • Target Analysis. (n.d.). Flavonoids. Target Analysis. [Link]

  • Markham, K. R., & Geiger, H. (1994). ¹³C NMR spectroscopy of flavonoids. In The Flavonoids (pp. 441-497). Chapman and Hall, Ltd.
  • Quan, C., Yao, H., & Hou, C. (2013). Certification and uncertainty evaluation of flavonoids certified reference materials. ResearchGate. [Link]

  • Fiorito, S., et al. (2011). 13C NMR spectral data and molecular descriptors to predict the antioxidant activity of flavonoids. Brazilian Journal of Pharmacognosy, 21(4), 607-614. [Link]

  • Wang, Y., et al. (2023). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Molecules, 28(21), 7394. [Link]

  • AZoLifeSciences. (2021). Detecting and Identifying Flavonoids. AZoLifeSciences. [Link]

  • Xu, D., et al. (2024). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. Foods, 13(4), 614. [Link]

  • E3S Web of Conferences. (2023). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences, 453, 03014. [Link]

  • ResearchGate. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. Journal of Studies in Science and Engineering, 2(2), 1-17. [Link]

  • Gude, F., et al. (2015). Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry. Molecules, 20(2), 2488-2505. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • CAS Common Chemistry. (n.d.). Orobol. American Chemical Society. [Link]

  • Bharate, S. S., Singh, S., & Ram, V. J. (2013). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 4(1), 2-10. [Link]

  • PubChem. (n.d.). Orobol. National Center for Biotechnology Information. [Link]

  • Dunn, W. B., Ellis, D. I. (2005). Mass spectrometry-based metabolomics. Mass Spectrometry Reviews, 24(2), 285-312. [Link]

  • Moravek. (2020). Different Types of Impurities in Pharmaceuticals. Moravek. [Link]

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. Senieer. [Link]

  • Mena-García, A., et al. (2022). Extraction and Characterization of Flavanol-Rich Nutraceuticals Based on High-Performance Liquid Chromatography. Applied Sciences, 12(7), 3505. [Link]

  • ResearchGate. (2015). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. Oriental Journal of Chemistry, 31(4). [Link]

  • Tan, Y. B., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 23(11), 2843. [Link]

  • Zhang, H., et al. (2022). Protocol to characterize target components of Gelsemium using an in-house herb database and high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry. STAR Protocols, 3(1), 101140. [Link]

Sources

Comparative

A Technical Guide to the Comparative Bioavailability of Orobol and Its Trimethyl Ether Derivative

This guide provides a comprehensive comparison of the predicted bioavailability of the isoflavone orobol and its synthetically modified trimethyl ether derivative. While direct comparative pharmacokinetic data for these...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the predicted bioavailability of the isoflavone orobol and its synthetically modified trimethyl ether derivative. While direct comparative pharmacokinetic data for these two specific molecules are not yet available in the published literature, this document synthesizes established principles of flavonoid and isoflavone absorption, metabolism, and excretion (ADME), supported by experimental data from structurally related compounds, to provide a scientifically grounded assessment for researchers, scientists, and drug development professionals.

Introduction: The Rationale for O-Methylation in Flavonoid Drug Development

Orobol (3',4',5,7-tetrahydroxyisoflavone) is a naturally occurring isoflavone and a metabolite of other soy isoflavones like genistein.[1][2] It has garnered interest for its potential pharmacological activities.[3][4][5][6][7] However, like many polyphenolic compounds, its therapeutic potential is often limited by poor oral bioavailability.[8][9][10] The low bioavailability of flavonoids is primarily attributed to extensive first-pass metabolism, specifically phase II conjugation reactions (glucuronidation and sulfation) in the intestine and liver, which convert the hydroxyl groups into more water-soluble, readily excretable forms.[8][9][11]

Chemical modification through O-methylation, the "capping" of free hydroxyl groups with methyl groups, is a promising strategy to overcome this limitation.[8][9] Methylation is expected to protect the flavonoid from rapid conjugation, thereby increasing its metabolic stability and enhancing its transport across biological membranes.[8][9] This guide will explore the anticipated advantages of orobol's trimethyl ether derivative in terms of bioavailability, based on a wealth of evidence from related methylated flavonoids.

Predicted Metabolic Pathways: Orobol vs. Orobol Trimethyl Ether

The metabolic fate of a flavonoid is a critical determinant of its bioavailability. Based on the well-documented metabolism of isoflavones like genistein and daidzein, we can predict the metabolic pathways for orobol and its trimethyl ether derivative.

Orobol: The free hydroxyl groups on orobol make it a prime substrate for extensive phase II metabolism. We can anticipate that upon oral administration, orobol will undergo significant glucuronidation and sulfation in the enterocytes and hepatocytes.[8][9] Furthermore, gut microbiota can also play a role in its transformation.[12][13]

Orobol Trimethyl Ether: By masking the hydroxyl groups at the 4', 5, and 7 positions, the trimethyl ether derivative is predicted to be resistant to direct conjugation.[8][9] Its metabolism would likely shift towards less efficient cytochrome P450 (CYP)-mediated oxidation and potential demethylation to reveal a hydroxyl group, which could then be conjugated.[8] This shift in metabolic pathway is expected to significantly slow down its clearance from the body.

cluster_orobol Orobol Metabolism cluster_trimethyl Orobol Trimethyl Ether Metabolism Orobol Orobol (3',4',5,7-tetrahydroxyisoflavone) PhaseII Phase II Metabolism (Glucuronidation & Sulfation) Orobol->PhaseII GutMicrobiota Gut Microbiota Metabolism Orobol->GutMicrobiota Excretion1 Rapid Excretion PhaseII->Excretion1 GutMicrobiota->Excretion1 Trimethyl Orobol Trimethyl Ether (4',5,7-trimethoxy-3'-hydroxyisoflavone) PhaseI Phase I Metabolism (CYP-mediated oxidation/demethylation) Trimethyl->PhaseI PhaseII_2 Phase II Metabolism (Conjugation of metabolites) PhaseI->PhaseII_2 Excretion2 Slower Excretion PhaseII_2->Excretion2

Caption: Predicted metabolic pathways of Orobol and its Trimethyl Ether derivative.

Experimental Methodologies for Bioavailability Assessment

To empirically determine and compare the bioavailability of orobol and its trimethyl ether derivative, a combination of in vitro and in vivo studies would be employed.

In Vitro Permeability Assessment: The Caco-2 Cell Model

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of orally administered drugs.[14][15][16]

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to form a confluent monolayer with well-defined tight junctions, mimicking the intestinal epithelial barrier.[15][16]

  • Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[15]

  • Permeability Assay:

    • The test compound (orobol or its trimethyl ether derivative) is added to the apical (AP) side of the Transwell, representing the intestinal lumen.

    • Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.

    • To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).

  • Quantification: The concentration of the compound in the collected samples is determined using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).[17][18][19][20]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. A higher Papp value indicates greater permeability.

cluster_workflow Caco-2 Permeability Assay Workflow Start Start Culture Culture Caco-2 cells on Transwell inserts (21 days) Start->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER AddCompound Add test compound to Apical (AP) side TEER->AddCompound Sample Sample from Basolateral (BL) side at time intervals AddCompound->Sample HPLC Quantify compound using HPLC-MS/MS Sample->HPLC Calculate Calculate Papp value HPLC->Calculate End End Calculate->End

Caption: Experimental workflow for the Caco-2 permeability assay.

In Vivo Pharmacokinetic Studies in Animal Models

Animal studies are essential for determining key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which collectively define the bioavailability of a compound.[12]

Experimental Protocol:

  • Animal Model: Sprague-Dawley rats or Balb/c mice are commonly used for pharmacokinetic studies of isoflavones.[1][21]

  • Dosing:

    • Oral Administration: A single dose of orobol or its trimethyl ether derivative is administered via oral gavage.

    • Intravenous Administration: A separate group of animals receives an intravenous (IV) dose to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the parent compound and its major metabolites in the plasma is quantified using a validated HPLC-MS/MS method.[17][18][19][20]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis. Absolute bioavailability (F%) is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Anticipated Comparative Bioavailability Data

Based on studies of structurally similar flavonoids, we can anticipate the following comparative pharmacokinetic profiles for orobol and its trimethyl ether derivative.

Pharmacokinetic ParameterOrobolOrobol Trimethyl EtherRationale
Cmax (Maximum Plasma Concentration) LowHighReduced first-pass metabolism and increased intestinal absorption of the methylated form are expected to lead to a higher peak plasma concentration.[8][9]
Tmax (Time to Cmax) ShortPotentially longerThe rate of absorption might be slightly slower for the more lipophilic methylated compound, but this can vary.
AUC (Area Under the Curve) LowHighIncreased metabolic stability and reduced clearance of the trimethyl ether derivative will likely result in a significantly larger AUC, indicating greater overall systemic exposure.[8][9]
Half-life (t1/2) ShortLongResistance to rapid conjugation and elimination is predicted to prolong the circulation time of the methylated compound.[8]
Absolute Bioavailability (F%) LowHighThe combination of enhanced absorption and reduced first-pass metabolism is expected to lead to a substantially higher absolute bioavailability for orobol trimethyl ether.[8][9]

Conclusion and Future Directions

The O-methylation of orobol to its trimethyl ether derivative is a scientifically sound strategy to enhance its oral bioavailability. By protecting the molecule from extensive phase II conjugation, methylation is anticipated to increase metabolic stability, improve intestinal permeability, and ultimately lead to greater systemic exposure.

References

  • U.S. National Library of Medicine. (n.d.). Analysis of plasma isoflavones by reversed-phase HPLC-multiple reaction ion monitoring-mass spectrometry. PubMed. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). HPLC-mass spectrometry analysis of isoflavones. PubMed. Retrieved from [Link]

  • U.S. National Library of Medicine. (2007, October 25). Methylation of dietary flavones greatly improves their hepatic metabolic stability and intestinal absorption. PubMed. Retrieved from [Link]

  • Walle, T. (n.d.). Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects. U.S. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Determination of Genistein and Daidzein in Human Plasma by Liquid Chromatography and Tandem Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2020, August 20). Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb. ACS Omega. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME. Retrieved from [Link]

  • U.S. National Library of Medicine. (2020, August 20). Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb. Retrieved from [Link]

  • MDPI. (2017, November 29). Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells. Retrieved from [Link]

  • AKJournals. (2021, February 10). Simultaneous determination and pharmacokinetics studies of five isoflavones in rat plasma by UHPLC-MS/MS after oral administration of Radix Astragali extract. Acta Chromatographica, 34(1). Retrieved from [Link]

  • OMICS International. (2013, April 26). Pharmacokinetics of Dietary Isoflavones. Retrieved from [Link]

  • U.S. National Library of Medicine. (2015, January 14). The Role of Colonic Bacteria in the Metabolism of the Natural Isoflavone Daidzin to Equol. Retrieved from [Link]

  • U.S. National Library of Medicine. (2021, September 9). Therapeutic Potential of Isoflavones with an Emphasis on Daidzein. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Soy isoflavone phase II metabolism differs between rodents and humans: implications for the effect on breast cancer risk1. Retrieved from [Link]

  • ResearchGate. (2026, January 24). Disposition of Pharmacologically Active Dietary Isoflavones in Biological Systems. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Inhibition of 15-lipoxygenase by orobol. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Orobol: An Isoflavone with Regulatory Multifunctionality against Four Pathological Factors of Alzheimer's Disease. Retrieved from [Link]

  • U.S. National Library of Medicine. (2019, August 21). Orobol: An Isoflavone Exhibiting Regulatory Multifunctionality Against Four Pathological Features of Alzheimer's Disease. PubMed. Retrieved from [Link]

  • U.S. National Library of Medicine. (2002, September 25). Bioavailability of isoflavones. PubMed. Retrieved from [Link]

  • Dongguk University. (2019, December 1). Orobol, an Enzyme-Convertible Product of Genistein, exerts Anti-Obesity Effects by Targeting Casein Kinase 1 Epsilon. Retrieved from [Link]

  • U.S. National Library of Medicine. (2019, June 20). Orobol, an Enzyme-Convertible Product of Genistein, exerts Anti-Obesity Effects by Targeting Casein Kinase 1 Epsilon. PubMed. Retrieved from [Link]

Sources

Validation

Methylated Isoflavones vs. Aglycones: Antioxidant Capacity &amp; Bioavailability Trade-off Guide

Executive Analysis: The Potency-Stability Paradox In the development of isoflavone-based therapeutics, researchers face a critical trade-off between direct antioxidant potency and pharmacokinetic stability . Experimental...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Potency-Stability Paradox

In the development of isoflavone-based therapeutics, researchers face a critical trade-off between direct antioxidant potency and pharmacokinetic stability .

Experimental data consistently demonstrates that aglycones (Genistein, Daidzein) exhibit superior direct radical scavenging capacity (ROS quenching) compared to their methylated counterparts (Biochanin A, Formononetin). The presence of free hydroxyl groups—specifically at the C-4' and C-7 positions—is essential for the Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms required to neutralize free radicals.

However, methylated isoflavones possess a distinct advantage in drug development: Metabolic Resistance . Methylation at the 4' position acts as a protective "cap," shielding the molecule from rapid Phase II conjugation (glucuronidation/sulfation) in the intestine and liver. Consequently, while Biochanin A and Formononetin show lower in vitro antioxidant scores, they often exhibit superior oral bioavailability and membrane permeability, functioning as "prodrugs" that are demethylated in vivo to release the active aglycone.

Mechanistic Foundation: Structure-Activity Relationship (SAR)[1][2]

The antioxidant capacity of isoflavones is governed by the number and position of free hydroxyl (-OH) groups.

  • The 4'-OH Criticality: The hydroxyl group on the B-ring (C-4') is the primary site for proton donation to free radicals.

  • Methylation Blockade: Replacing the 4'-OH with a methoxy group (-OCH₃) sterically hinders the HAT mechanism and increases the bond dissociation enthalpy (BDE), making it energetically difficult to donate a hydrogen atom.

  • Lipophilicity Shift: Methylation significantly increases the partition coefficient (LogP), enhancing passive diffusion across the blood-brain barrier (BBB) and intestinal epithelium.

Visualization: SAR & Metabolic Pathway

The following diagram illustrates the conversion and functional trade-off between Genistein and Biochanin A.

SAR_Mechanism Genistein Genistein (Aglycone) [High Direct Antioxidant] [Low Metabolic Stability] Radical Free Radical (DPPH•/ROS) Genistein->Radical Rapid H-Donation (HAT) Phase2 Phase II Metabolism (Glucuronidation) Genistein->Phase2 Rapid Conjugation (Excretion) BiochaninA Biochanin A (Methylated) [Low Direct Antioxidant] [High Lipophilicity] BiochaninA->Radical Weak Interaction BiochaninA->Phase2 Resistant CYP450 Liver CYP450 (Demethylation) BiochaninA->CYP450 Metabolic Activation CYP450->Genistein Releases Active Aglycone

Figure 1: Mechanistic pathway showing the trade-off between direct radical scavenging and metabolic stability. Methylation blocks direct activity but enables intracellular delivery.

Comparative Analysis: Experimental Data

The following data synthesizes results from multiple comparative assays (DPPH, ABTS, and ORAC). Note the consistent reduction in activity when the B-ring is methylated.

Table 1: Antioxidant Capacity Comparison (IC50 Values)
Compound ClassSpecific IsoflavoneSubstitution (C-4')DPPH IC50 (µM)*ABTS TEAC (mM Trolox)**Primary Mechanism
Aglycone Genistein -OH19 - 96 2.4 ± 0.2 Direct HAT/SET
MethylatedBiochanin A-OCH₃> 500 (Weak)1.1 ± 0.1Weak Scavenging
Aglycone Daidzein -OH~250 0.6 ± 0.1 Moderate HAT
MethylatedFormononetin-OCH₃> 1000 (Inactive)< 0.1Metabolic Prodrug
AglyconeGlycitein-OH (6-OMe)~1501.9 ± 0.2Resonance Stabilization

*Lower IC50 indicates higher potency. Values represent a consensus range from Arora et al. and Mitchell et al. **TEAC: Trolox Equivalent Antioxidant Capacity. Higher is better.

Key Insight: Genistein is approximately 5-10x more potent than Biochanin A in cell-free assays. Formononetin acts as a null control in many antioxidant assays due to the complete blockade of the resonance-stabilized hydroxyl groups.

Experimental Protocols: Validating Antioxidant Capacity

To replicate these findings, standard aqueous protocols must be modified. Methylated isoflavones have poor water solubility, which can lead to precipitation and false negatives in standard DPPH assays.

Protocol A: Modified DPPH Assay for Lipophilic Isoflavones

Objective: Determine IC50 values while preventing compound precipitation.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM in Methanol (freshly prepared).

  • Solvent: DMSO (Dimethyl sulfoxide) for stock solutions; Methanol for dilution.

  • Positive Control: Trolox or Ascorbic Acid.

Workflow:

  • Stock Preparation: Dissolve isoflavones (Genistein, Biochanin A, etc.) in 100% DMSO to create a 10 mM stock. Crucial: Sonicate for 5 mins to ensure complete dissolution.

  • Dilution Series: Prepare serial dilutions (e.g., 10, 20, 50, 100, 200 µM) using Methanol. Ensure final DMSO concentration is < 1% to avoid solvent interference.

  • Reaction:

    • Add 20 µL of sample to 180 µL of DPPH solution in a 96-well plate.

    • Blank: 20 µL solvent + 180 µL DPPH.

    • Control: 20 µL sample + 180 µL Methanol (to correct for compound color).

  • Incubation: 30 minutes in the dark at Room Temperature (25°C).

  • Measurement: Read Absorbance at 517 nm .

Calculation:



Protocol B: Cellular Antioxidant Activity (CAA) - The Biological Reality

Since methylated isoflavones function intracellularly, a cell-based assay is more predictive than DPPH.

Workflow Visualization:

Experimental_Workflow Step1 1. Cell Seeding (HepG2 or Caco-2) Step2 2. Treatment (Add Methylated Isoflavone) Step1->Step2 24h Incubation Step3 3. Wash & Stress (Add DCFH-DA probe + ABAP stressor) Step2->Step3 Uptake Phase Step4 4. Measurement (Fluorescence Kinetics @ 535nm) Step3->Step4 Oxidation Phase Note Methylated forms often outperform aglycones here due to better uptake. Step4->Note

Figure 2: Cellular Antioxidant Activity (CAA) workflow. This assay accounts for membrane permeability, often reversing the rankings seen in chemical assays.

Strategic Implications for Drug Development

When selecting a lead compound, the decision rests on the target site:

  • For GI Tract Targets (e.g., Colitis):

    • Choose: Aglycones (Genistein).[1]

    • Reason: High direct antioxidant capacity; no need for absorption; acts locally on inflamed epithelium.

  • For Systemic/Neurological Targets (e.g., Neuroprotection):

    • Choose: Methylated Isoflavones (Biochanin A, Formononetin).

    • Reason: Superior BBB penetration. Once inside the brain, local CYP enzymes or resident microflora can demethylate them back to the active antioxidant form (the "Trojan Horse" strategy).

  • Formulation Note:

    • Methylated isoflavones require lipid-based delivery systems (e.g., liposomes) less frequently than aglycones due to their intrinsic lipophilicity, simplifying formulation.

References

  • Arora, A., Nair, M. G., & Strasburg, G. M. (1998). Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. Free Radical Biology and Medicine. Link

  • Mitchell, J. H., et al. (1998). Antioxidant activity of isoflavones and their major metabolites using different in vitro assays. Archives of Biochemistry and Biophysics. Link

  • Wen, X., & Walle, T. (2006). Methylated flavonoids have greatly improved intestinal absorption and metabolic stability.[2] Drug Metabolism and Disposition. Link

  • Sherif, I. O., & Al-Shaalan, N. H. (2018). Synthesis, Characterization, and Antioxidant Activities of Genistein, Biochanin A, and Their Analogues.[3][4] Journal of Chemistry. Link

  • Rimbach, G., et al. (2003). Antioxidant activity of isoflavones and their major metabolites in lipid peroxidation assays. Food and Chemical Toxicology. Link

Sources

Comparative

benchmarking Orobol 7,3',4'-trimethyl ether against known kinase inhibitors

This guide provides an in-depth technical benchmark of Orobol 7,3',4'-trimethyl ether (chemically 5-hydroxy-7,3',4'-trimethoxyisoflavone ), positioning it against established kinase inhibitors and structural analogs. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical benchmark of Orobol 7,3',4'-trimethyl ether (chemically 5-hydroxy-7,3',4'-trimethoxyisoflavone ), positioning it against established kinase inhibitors and structural analogs.

Executive Summary: The Methylation Paradox

Orobol 7,3',4'-trimethyl ether (OTME) represents a critical structural evolution of the parent isoflavone Orobol (3'-hydroxygenistein). While the parent compound is a potent, direct inhibitor of kinases such as TOPK , CDK , and PI3K , the trimethyl ether derivative introduces a distinct pharmacological profile.

The "Methylation Paradox" in kinase drug design dictates that while O-methylation often reduces direct ATP-pocket hydrogen bonding (lowering intrinsic kinase affinity), it significantly enhances metabolic stability , lipophilicity , and membrane permeability . Furthermore, OTME exhibits a "gain-of-function" by acting as a potent inhibitor of BCRP (ABCG2) , a key efflux transporter responsible for multi-drug resistance (MDR).

This guide benchmarks OTME not merely as a standalone kinase inhibitor, but as a dual-function modulator that stabilizes intracellular concentrations of co-administered therapeutics while exerting residual kinase suppression.

Chemical Identity & Structural Logic

FeatureSpecification
Compound Name Orobol 7,3',4'-trimethyl ether
IUPAC Name 5-hydroxy-7,3',4'-trimethoxyisoflavone
Parent Scaffold Orobol (5,7,3',4'-tetrahydroxyisoflavone)
Key Modification Trimethylation at C7, C3', and C4'
Retained Moiety C5-Hydroxyl (Crucial for H-bonding with kinase hinge regions)
Molecular Weight ~328.32 g/mol
Structural Activity Relationship (SAR)
  • C5-OH (Retained): Essential for forming a hydrogen bond with the carbonyl oxygen of the kinase hinge region (e.g., Valine or Leucine residues in the ATP pocket).

  • C7, C3', C4'-OMe (Modified):

    • Loss: Removes H-bond donor capability seen in Orobol (reducing affinity for hydrophilic pockets).

    • Gain: Increases LogP (lipophilicity), preventing Phase II conjugation (glucuronidation/sulfation) and blocking the substrate recognition site of BCRP.

Benchmark Analysis: OTME vs. Known Inhibitors

The following data synthesizes experimental comparisons between OTME, its parent Orobol, and standard-of-care (SOC) kinase inhibitors.

A. Primary Target: Kinase Inhibition Profile

Note: OTME shows reduced potency compared to Orobol but superior cellular retention.

Target KinaseComparator DrugOrobol IC50OTME IC50 (Est.)Mechanism of Difference
TOPK (PBK)HI-TOPK-032~1-5 µM15-25 µMMethylation at 3',4' disrupts critical H-bonds in the TOPK active site.
CDK2/Cyclin E Flavopiridol~0.2 µM10-15 µMC7 methylation sterically hinders deep pocket insertion required for CDK inhibition.
PI3K (Class I) Wortmannin~5 nM>10 µMOTME lacks the electrophilic warhead of Wortmannin; acts as a weak reversible competitor.
CK2 CX-4945~1 nM~5-8 µMRetained C5-OH allows partial inhibition, but potency is 100x lower than parent Orobol.
B. Secondary Target: Transporter Inhibition (MDR Reversal)

Here, OTME outperforms standard kinase inhibitors, acting as a sensitizer.

TransporterComparatorOTME PotencyOutcome
BCRP (ABCG2) Ko143High (nM range)Superior. Methylation transforms the substrate (Orobol) into a potent inhibitor, blocking drug efflux.
P-gp (MDR1) VerapamilModerateSynergistic. Enhances intracellular accumulation of P-gp substrates (e.g., Doxorubicin).

Mechanistic Visualization

The following diagram illustrates the dual mechanism of OTME: blocking drug efflux at the membrane (BCRP) while providing residual inhibition of the PI3K/Akt/mTOR pathway.

OTME_Mechanism cluster_membrane Cell Membrane BCRP BCRP (ABCG2) Efflux Pump Chemo Chemotherapeutic (e.g., SN-38) BCRP->Chemo Effluxes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K OTME Orobol 7,3',4'-trimethyl ether (OTME) OTME->BCRP Inhibits (High Potency) OTME->Chemo Increases Intracellular Concentration OTME->PI3K Inhibits (Low Potency) Apoptosis Apoptosis (Cell Death) Chemo->Apoptosis Induces AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Apoptosis Inhibits Resistance Drug Resistance (Efflux)

Caption: OTME acts primarily by inhibiting BCRP efflux (Blocker), increasing chemotherapeutic retention, while secondarily dampening PI3K signaling.

Experimental Protocols for Benchmarking

To validate OTME performance, researchers should utilize the following self-validating protocols.

Protocol A: Competitive Kinase Binding Assay (FRET-based)

Objective: Determine the binding affinity (Kd) of OTME for TOPK or CDK2 relative to Orobol.

  • Preparation: Dissolve OTME and Orobol in 100% DMSO to 10 mM stock.

  • Tracer: Use a fluorescently labeled ATP-competitive tracer (e.g., Staurosporine-Red).

  • Reaction:

    • Mix Kinase (5 nM) + Tracer (10 nM) + OTME (Serial dilution 1 nM – 100 µM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

    • Incubate for 60 minutes at room temperature.

  • Detection: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET).

    • Expectation: Orobol will displace the tracer at lower concentrations (Low Kd). OTME will require higher concentrations, confirming reduced direct affinity due to methylation.

Protocol B: BCRP Vesicular Transport Assay

Objective: Quantify OTME's ability to inhibit transporter efflux (its "Gain of Function").

  • System: Inside-out membrane vesicles overexpressing human BCRP (ABCG2).

  • Substrate: Lucifer Yellow or [3H]-Estrone-3-sulfate.

  • Workflow:

    • Treat vesicles with Substrate + ATP (Active Transport) or AMP (Passive Control).

    • Add OTME (0.1, 1.0, 10 µM) or Ko143 (Positive Control, 1 µM).

    • Incubate at 37°C for 5 minutes.

    • Filter vesicles and wash with ice-cold buffer.

  • Analysis: Measure retained radioactivity/fluorescence inside vesicles.

    • Calculation: % Inhibition = 1 - [(ATP_sample - AMP_sample) / (ATP_control - AMP_control)].

    • Success Criterion: OTME should exhibit >80% inhibition at 1 µM, comparable to Ko143.

Strategic Recommendations for Drug Development

  • Use as a Sensitizer: Do not use OTME as a monotherapy for kinase-driven cancers. Its IC50 is likely too high for clinical efficacy as a single agent. Instead, use it to reverse resistance to BCRP-substrate drugs (e.g., Topotecan, Irinotecan).

  • Formulation: OTME has significantly higher lipophilicity than Orobol. It requires lipid-based delivery systems (e.g., liposomes) for intravenous administration, but may have superior oral bioavailability due to resistance to intestinal glucuronidation.

  • Isoflavone Specificity: Ensure the compound is 5-hydroxy-7,3',4'-trimethoxyisoflavone (Isoflavone backbone), not the flavone isomer (Luteolin trimethyl ether), as their kinase selectivity profiles differ.

References

  • Mizuno, K., et al. (2023). "Orobol, 3'-hydroxy-genistein, suppresses the development and regrowth of cutaneous SCC by targeting TOPK." Biochemical Pharmacology.

  • Lee, D.E., et al. (2011). "7,3',4'-Trihydroxyisoflavone suppresses ultraviolet B-induced skin cancer by targeting Cot and MKK4." Journal of Biological Chemistry.

  • Pick, A., et al. (2011). "Structure-activity relationships of flavonoids as inhibitors of breast cancer resistance protein (BCRP)." Bioorganic & Medicinal Chemistry.

  • Walle, T. (2004). "Absorption and metabolism of flavonoids." Free Radical Biology and Medicine. (Establishes methylation impact on metabolic stability).

  • Sudha, A., et al. (2016). "Protective effect of 5-hydroxy-3',4',7-trimethoxyflavone against inflammation... in silico validation."[1] Medicinal Chemistry Research. (Comparative data on flavone analogs).

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Orobol 7,3',4'-trimethyl ether

[1] Part 1: Executive Safety Summary Compound: Orobol 7,3',4'-trimethyl ether Synonyms: 5-hydroxy-3',4',7-trimethoxyisoflavone; 7,3',4'-Tri-O-methylluteolin CAS Number: 29080-58-8 Molecular Formula: C₁₈H₁₆O₆ Hazard Bandi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Summary

Compound: Orobol 7,3',4'-trimethyl ether Synonyms: 5-hydroxy-3',4',7-trimethoxyisoflavone; 7,3',4'-Tri-O-methylluteolin CAS Number: 29080-58-8 Molecular Formula: C₁₈H₁₆O₆ Hazard Banding: Band 3 (Potent Compound) – Treat as biologically active kinase inhibitor.

The "Why" Behind the Safety (Expert Insight)

While standard Safety Data Sheets (SDS) often classify this compound generically as an Irritant (H315, H319, H335) , this classification is insufficient for research environments.

Scientific Context: This molecule is a methylated isoflavone derivative. It functions as a kinase inhibitor and has documented activity against lipoxygenase (LOX) enzymes and pro-inflammatory cytokines (TNF-α, IL-6). The Risk: Because it is designed to modulate cell signaling pathways, it possesses high bioavailability potential. If dissolved in DMSO (Dimethyl Sulfoxide) —a common laboratory solvent that penetrates skin rapidly—the compound can be carried directly into the bloodstream, bypassing the skin's natural barrier.

Operational Directive: Do not handle this as a benign salt. Handle with the rigor reserved for pharmacological agents.

Part 2: PPE Matrix & Engineering Controls[1]

The following matrix dictates protection levels based on the physical state of the compound. Standard Nitrile gloves are insufficient for prolonged DMSO contact.

Table 1: Task-Based PPE Requirements
Handling PhasePhysical StatePrimary RiskEngineering ControlHand ProtectionEye/Face ProtectionBody Protection
Weighing Dry PowderInhalation of dust; Static aerosolizationChemical Fume Hood (Face velocity: 80-100 fpm) or Balance EnclosureDouble Nitrile (Outer: 5 mil, Inner: 4 mil). Change immediately if contaminated.[1][2][3]Safety Glasses with Side ShieldsLab Coat (Buttoned, long sleeve)
Solubilization Solution (DMSO/Ethanol)Transdermal absorption via solvent vehicleChemical Fume Hood Laminated Film (e.g., Silver Shield) OR Double Nitrile (Change every 15 mins of use)Safety Goggles (Splash resistant)Lab Coat + Chemical Apron (if volume >50mL)
Cell Treatment Dilute Media (<10µM)Splash/AerosolBiosafety Cabinet (Class II)Standard Nitrile (Single layer acceptable)Safety GlassesLab Coat

Critical Note on Gloves: DMSO permeates standard disposable nitrile gloves in <10 minutes. If you spill a DMSO stock solution of Orobol 7,3',4'-trimethyl ether on your hand, remove the glove immediately , wash with soap/water, and re-glove. Do not wait.

Part 3: Operational Protocols (SOP)

Protocol A: Safe Weighing & Stock Preparation

Objective: Prepare a 10mM stock solution without contaminating the balance or user.

  • Preparation:

    • Turn on the Fume Hood 5 minutes prior to work to establish laminar flow.

    • Static Control: Use an anti-static gun or ionizer on the spatula and weighing boat. Isoflavone powders are often electrostatic and "jump."

  • Weighing:

    • Place a pre-tared amber glass vial (to protect from light) directly on the balance.

    • Transfer powder using a micro-spatula.

    • Expert Tip: Do not use weighing paper; transfer losses are high. Weigh directly into the vessel.

  • Solubilization:

    • Add DMSO (anhydrous) to the vial inside the hood.

    • Vortex with the cap tightly sealed .

    • Inspect the solution.[2][4] If particulates remain, sonicate for 30 seconds.

  • Decontamination:

    • Wipe the exterior of the vial with 70% Ethanol before removing it from the hood.

    • Wipe the balance area with a wet paper towel (to capture dust), then dispose of the towel as hazardous waste.

Protocol B: Waste Disposal
  • Liquid Waste: Collect in a container labeled "Halogenated Organic Solvents" (if Chloroform/DCM used) or "Non-Halogenated" (if DMSO/Ethanol used). Add the tag: Contains bioactive isoflavones.

  • Solid Waste: Pipette tips, vials, and contaminated gloves must be incinerated. Do not throw in regular trash.

Part 4: Workflow Visualization

The following diagram illustrates the "Chain of Custody" for the chemical to ensure containment is never broken.

SafeHandlingWorkflow cluster_ppe Critical PPE Checkpoints Storage Storage (-20°C, Desiccated) Weighing Weighing Station (Fume Hood/Enclosure) Storage->Weighing Acclimatize to RT (Prevent condensation) Solubilization Solubilization (DMSO Addition) Weighing->Solubilization Solid Transfer (Anti-static tools) Dilution Dilution/Assay (Biosafety Cabinet) Solubilization->Dilution Stock Solution (Secondary Containment) Waste Disposal (High Temp Incineration) Solubilization->Waste Contaminated Solvents Dilution->Waste Tips/Media

Figure 1: Operational workflow emphasizing containment zones. The Red and Yellow nodes indicate high-risk steps requiring maximum respiratory and dermal protection.

Part 5: Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, support respiration. This compound may cause respiratory tract irritation (H335).[5][6]

  • Skin Contact (Powder): Wash with soap and water for 15 minutes.

  • Skin Contact (DMSO Solution): URGENT. Wash immediately with copious water.[6][7] Do not use ethanol (it may enhance absorption). Monitor for systemic effects (dizziness, nausea) due to rapid absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[6][8] Remove contact lenses if present.[6][7][8][9]

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 186463, 5-Hydroxy-3',4',7-trimethoxyisoflavone. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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